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An In-depth Technical Guide to the Role of N-Me-D-Tyr-OH.HCl in Neuroscience Research

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Modified Amino Acid in Neuroscience In the intricate landscape of neuroscience research, the quest for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Modified Amino Acid in Neuroscience

In the intricate landscape of neuroscience research, the quest for novel molecular tools to dissect complex neural circuits and develop next-generation therapeutics is perpetual. N-methyl-D-tyrosine hydrochloride (N-Me-D-Tyr-OH.HCl) emerges as a compound of significant interest, strategically positioned at the intersection of several key pharmacological concepts. While direct, extensive research on this specific molecule is in its nascent stages, its structural components—a D-amino acid configuration, N-methylation, and a tyrosine scaffold—provide a robust framework for predicting its utility and guiding its application.

This technical guide offers a comprehensive exploration of the potential roles of N-Me-D-Tyr-OH.HCl in neuroscience. Moving beyond a simple data sheet, this document provides a foundational understanding of the scientific principles that underpin its likely biological activities. We will delve into its potential applications in modulating critical neurotransmitter systems, its utility in the synthesis of novel neuropeptides, and its role as a probe in studying neurodegenerative diseases. This guide is designed to empower researchers to harness the unique properties of N-Me-D-Tyr-OH.HCl, transforming it from a catalog chemical into a powerful tool for discovery.

Part 1: Foundational Principles: Why N-Me-D-Tyr-OH.HCl Matters

To appreciate the research potential of N-Me-D-Tyr-OH.HCl, it is essential to understand the significance of its constituent parts.

The Emerging Roles of D-Amino Acids in the Central Nervous System

Historically, D-amino acids were largely considered biological anomalies in mammals. However, recent discoveries have overturned this dogma, revealing that specific D-amino acids are endogenously present and perform critical functions in the central nervous system (CNS).[1][2][3][4] Notably, D-serine and D-aspartate act as potent neuromodulators.[1][4][5] D-serine, for instance, is a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a receptor subtype crucial for synaptic plasticity, learning, and memory.[1] Alterations in the levels of these D-amino acids are implicated in various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[1][5] The D-configuration of N-Me-D-Tyr-OH.HCl, therefore, suggests a potential for interaction with key synaptic targets and a resistance to degradation by enzymes that typically process L-amino acids.

N-Methylation: A Strategy for Enhancing Pharmacological Properties

N-methylation, the addition of a methyl group to the nitrogen atom of the amino acid backbone, is a powerful tool in medicinal chemistry. This modification can profoundly alter a molecule's pharmacological profile. In the context of peptides and amino acid derivatives, N-methylation can:

  • Increase Metabolic Stability: By sterically hindering the amide bond, N-methylation can confer resistance to enzymatic cleavage by peptidases, thereby prolonging the biological half-life of a peptide.

  • Modulate Receptor Affinity and Selectivity: The conformational constraints imposed by N-methylation can lock a molecule into a bioactive conformation, leading to enhanced or altered binding affinity and selectivity for its target receptor.

  • Improve Blood-Brain Barrier Permeability: In some cases, N-methylation can enhance the lipophilicity of a molecule, facilitating its transport across the blood-brain barrier.

The N-methylation of the D-tyrosine scaffold in N-Me-D-Tyr-OH.HCl is, therefore, a deliberate design feature that suggests its potential as a stable and potent modulator of CNS targets.

Tyrosine: The Gateway to Catecholamines

Tyrosine is the metabolic precursor to the catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[6] This biosynthetic pathway, initiated by the enzyme tyrosine hydroxylase (TH), is fundamental to numerous physiological and cognitive processes, including motor control, motivation, mood, and attention.[7][8][9][10] Dysregulation of catecholaminergic systems is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopamine-producing neurons.[7][8] The tyrosine core of N-Me-D-Tyr-OH.HCl positions it as a potential tool to probe or modulate this critical pathway.

Part 2: Potential Applications in Neuroscience Research

Based on the foundational principles outlined above, we can project several high-impact applications for N-Me-D-Tyr-OH.HCl in neuroscience research.

A Novel Modulator of NMDA Receptor Function

Given the established role of D-serine as an NMDA receptor co-agonist, it is plausible that N-Me-D-Tyr-OH.HCl could also interact with this receptor complex.[1] Its unique structure may confer a distinct pharmacological profile, potentially acting as an agonist, antagonist, or allosteric modulator.

Hypothetical Mechanism of Action: N-Me-D-Tyr-OH.HCl could bind to the glycine co-agonist site, the glutamate binding site, or a novel allosteric site on the NMDA receptor, thereby influencing ion channel gating and downstream signaling cascades. The N-methylation and the D-configuration would likely result in a distinct binding affinity and kinetic profile compared to endogenous ligands.

Experimental Workflow: Assessing NMDA Receptor Modulation

G cluster_0 In Vitro Characterization cluster_1 Cellular & Functional Assays cluster_2 In Vivo Validation a Radioligand Binding Assay (e.g., [3H]MK-801) b Electrophysiology (Patch-Clamp on Cultured Neurons) a->b Confirm functional effect c Calcium Imaging (Fluo-4 AM) b->c Visualize cellular response d Synaptic Plasticity Studies (LTP/LTD in Hippocampal Slices) c->d Assess impact on synaptic function e Neuronal Viability Assays (Excitotoxicity Models) d->e Investigate neuroprotective potential f Behavioral Models (Learning, Memory, Sensorimotor Gating) e->f Evaluate systemic effects

Caption: Workflow for characterizing N-Me-D-Tyr-OH.HCl's effects on NMDA receptors.

A Building Block for Novel, Metabolically Stable Neuropeptides

The incorporation of unnatural amino acids is a proven strategy for developing peptide-based therapeutics with improved pharmacological properties.[11][12] N-Me-D-Tyr-OH.HCl is an ideal candidate for this purpose, particularly in the design of ligands for opioid and neuropeptide Y (NPY) receptors, where a tyrosine residue is often critical for receptor recognition and activation.[13][14][15][16]

Advantages of Incorporation:

  • Enzymatic Resistance: The D-configuration and N-methylation protect the peptide from degradation.

  • Conformational Constraint: The modified residue can induce a specific secondary structure (e.g., a β-turn) that may be optimal for receptor binding.

  • Altered Signaling Bias: Modification of the tyrosine residue can influence downstream signaling pathways, potentially leading to G protein-biased or β-arrestin-biased ligands, a highly sought-after property in modern drug development.[15]

Signaling Pathway: Biased Opioid Receptor Agonism

G cluster_0 Downstream Signaling receptor μ-Opioid Receptor g_protein G Protein Activation (Gi/o) receptor->g_protein b_arrestin β-Arrestin Recruitment receptor->b_arrestin ligand1 Endogenous Opioid ligand1->receptor ligand2 Peptide with N-Me-D-Tyr ligand2->receptor analgesia Analgesia g_protein->analgesia side_effects Side Effects (Respiratory Depression) b_arrestin->side_effects

Caption: Hypothetical biased agonism at the μ-opioid receptor.

A Probe for Catecholaminergic Pathway Research

The structural similarity of N-Me-D-Tyr-OH.HCl to tyrosine suggests it could interact with enzymes in the catecholamine synthesis pathway. It could act as a competitive inhibitor or a substrate for tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway.[9]

Potential Research Applications:

  • Enzyme Kinetics Studies: Determine the inhibitory constant (Ki) of N-Me-D-Tyr-OH.HCl for TH to characterize its potency as an inhibitor.

  • Cell-Based Assays: Use in cell lines (e.g., PC12 cells) to study its effects on dopamine production and release.

  • Models of Parkinson's Disease: Investigate whether it can modulate dopamine levels in animal models of Parkinson's disease, potentially offering a neuroprotective or symptomatic effect.

A Tool in Alzheimer's Disease Research

Research has shown that N-methylated amino acids can inhibit the fibrillogenesis of β-amyloid, a key pathological hallmark of Alzheimer's disease.[17] While these studies have focused on L-amino acids, the potential for N-Me-D-Tyr-OH.HCl to have similar or enhanced effects warrants investigation.

Experimental Approach:

  • Thioflavin T (ThT) Assay: Use this standard in vitro assay to monitor the aggregation of Aβ42 peptides in the presence and absence of N-Me-D-Tyr-OH.HCl.

  • Electron Microscopy: Visualize the morphology of Aβ fibrils formed after treatment with the compound.

  • Cell Viability Assays: Assess the ability of N-Me-D-Tyr-OH.HCl to protect cultured neurons from Aβ-induced toxicity.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-Me-D-Tyr-OH.HCl

This protocol describes the manual incorporation of Fmoc-N-Me-D-Tyr(tBu)-OH into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-N-Me-D-Tyr(tBu)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-D-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours. Note: Coupling to an N-methylated residue can be sluggish; monitor the reaction with a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM, then treat with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a general procedure to assess the binding affinity of N-Me-D-Tyr-OH.HCl for a target receptor (e.g., the μ-opioid receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO-μOR cells)

  • Radioligand (e.g., [³H]DAMGO for μ-opioid receptor)

  • N-Me-D-Tyr-OH.HCl (test compound)

  • Non-specific binding control (e.g., Naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters and a cell harvester

Procedure:

  • Prepare Reagents: Prepare serial dilutions of N-Me-D-Tyr-OH.HCl in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, then calculate the Ki using the Cheng-Prusoff equation.

Part 4: Data Presentation

Quantitative data from the experiments described above should be presented in a clear and concise format.

Table 1: Hypothetical Binding Affinity of N-Me-D-Tyr-OH.HCl at Opioid Receptors

Receptor SubtypeRadioligandKi (nM) ± SEM
μ-Opioid (MOP)[³H]DAMGO150.5 ± 12.3
δ-Opioid (DOP)[³H]DPDPE875.2 ± 55.8
κ-Opioid (KOP)[³H]U69,593> 10,000

Table 2: Hypothetical Inhibition of Tyrosine Hydroxylase by N-Me-D-Tyr-OH.HCl

SubstrateCompoundIC₅₀ (μM) ± SEM
L-TyrosineN-Me-D-Tyr-OH.HCl75.6 ± 8.1

Conclusion and Future Directions

N-Me-D-Tyr-OH.HCl represents a largely untapped resource for neuroscience research. Its unique combination of a D-amino acid scaffold, N-methylation, and a tyrosine core provides a compelling rationale for its exploration as a modulator of key neurotransmitter systems and as a building block for novel peptide therapeutics. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate its pharmacological profile and unlock its full potential. Future research should focus on elucidating its precise molecular targets, characterizing its in vivo efficacy and safety, and leveraging its unique properties to develop next-generation tools and therapies for neurological and psychiatric disorders.

References

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  • Kuznetsova, E. S., et al. (2022). Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson’s Disease as a Manifestation of Neurodegeneration and Neuroplasticity. International Journal of Molecular Sciences, 23(12), 6586. [URL: https://www.mdpi.com/1422-0067/23/12/6586]
  • Kall, K. F., et al. (2019). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Molecules, 24(16), 2954. [URL: https://www.researchgate.
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  • Lau, L. F., & Huganir, R. L. (1995). Differential tyrosine phosphorylation of N-methyl-D-aspartate receptor subunits. Journal of Biological Chemistry, 270(34), 20036–20041. [URL: https://pubmed.ncbi.nlm.nih.gov/7544350/]
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  • Li, J., et al. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology, 13, 971550. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9473138/]
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  • Daadi, M., et al. (1999). Generation of Tyrosine Hydroxylase-Producing Neurons from Precursors of the Embryonic and Adult Forebrain. Journal of Neuroscience, 19(11), 4484–4497. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6782627/]
  • Rinaldi, S., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(23), 5565. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7730689/]
  • Olloquequi, J., et al. (2023). Crosstalk Between Glycinergic and N-Methyl-D-Aspartate Receptor-Mediated Glutamatergic Transmission in Behaviours Associated with Opioid Use Disorder. International Journal of Molecular Sciences, 24(13), 10696. [URL: https://www.mdpi.com/1422-0067/24/13/10696]
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  • Corder, G., et al. (2022). Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward. Neuropharmacology, 220, 109257. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9588523/]
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  • Medicosis Perfectionalis. (2023, September 11). Lecture 38: Tyrosine Metabolism – II (Catecholamines). YouTube. [URL: https://www.youtube.
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  • Angell, Y. M., et al. (2003). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 62(3), 111–123. [URL: https://pubmed.ncbi.nlm.nih.gov/12940916/]
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  • D'Aniello, A. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Figshare. [URL: https://figshare.com/articles/conference_contribution/Watching_at_the_D_side_D-amino_acids_and_their_significance_in_neurobiology/3119569]
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Sources

Exploratory

An In-Depth Technical Guide to the Enzymatic Stability of N-Me-D-Tyr-OH.HCl

Introduction: The Critical Role of Stability in Drug Development In the landscape of modern drug discovery, the therapeutic potential of novel molecules is intrinsically linked to their pharmacokinetic profile. A candida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of modern drug discovery, the therapeutic potential of novel molecules is intrinsically linked to their pharmacokinetic profile. A candidate molecule, regardless of its potency, is of little value if it cannot reach its target in sufficient concentration and for an adequate duration. Enzymatic stability is a cornerstone of this profile. The human body possesses a formidable arsenal of enzymes, particularly proteases and metabolic enzymes in the liver, that can rapidly degrade xenobiotics. For peptide-based or amino acid-derived drug candidates, this enzymatic barrier is a primary obstacle to achieving therapeutic efficacy.

This guide focuses on N-Me-D-Tyr-OH.HCl , a modified tyrosine analog, and provides a comprehensive framework for understanding and evaluating its enzymatic stability. This molecule incorporates two key structural modifications designed to confer resistance to enzymatic degradation:

  • D-Configuration Amino Acid: The use of a D-enantiomer instead of the naturally occurring L-enantiomer provides inherent resistance to the vast majority of endogenous proteases, which are stereospecific for L-amino acids.[1][2]

  • N-Methylation: The methylation of the alpha-amino group further enhances stability by sterically hindering enzyme binding and removing the hydrogen bond donor capability of the amide nitrogen, a key interaction for many proteases.[3][4][5][6]

Understanding the interplay of these features and rigorously quantifying their effect is paramount for any research scientist or drug development professional working with such modified molecules. This guide will delve into the mechanistic basis of this stability and provide detailed, field-proven protocols for its assessment.

Section 1: The Mechanistic Basis of Enhanced Stability

The enhanced stability of N-Me-D-Tyr-OH.HCl is not a fortunate coincidence but a deliberate design feature. Proteolytic enzymes, such as serine proteases, rely on a precise lock-and-key mechanism involving specific recognition sites and catalytic residues within their active site.

  • The D-Amino Acid Shield: Proteases have evolved over millennia to recognize and cleave peptide bonds between L-amino acids. Their active sites are chiral and specifically shaped to accommodate the stereochemistry of L-substrates. The presence of a D-amino acid creates a significant steric clash, preventing the proper orientation of the substrate within the catalytic site and thus inhibiting cleavage.[1][2] Studies have shown that substituting L-amino acids with D-amino acids at susceptible cleavage sites dramatically increases the enzymatic stability of peptides.[1][2]

  • The N-Methylation Blockade: N-methylation introduces a methyl group on the nitrogen atom of the peptide backbone. This modification confers proteolytic resistance through two primary mechanisms. First, it removes the amide proton (N-H), which is a critical hydrogen bond donor for stabilizing the enzyme-substrate complex.[6][7] Second, the added bulk of the methyl group can create a steric hindrance that physically blocks the enzyme's access to the scissile bond.[7][8] Introducing N-methyl amino acids is a well-established strategy to increase the in-vivo half-life of peptide-based drug candidates.[3][4]

Caption: Mechanism of protease resistance for N-Me-D-Tyr-OH.

Section 2: Experimental Workflow for Stability Assessment

A robust assessment of enzymatic stability requires testing the compound in multiple biological matrices. The two most critical in vitro assays are the plasma stability assay and the liver microsomal stability assay. These assays simulate the two primary routes of enzymatic degradation in the body: hydrolysis by enzymes in the blood and metabolic conversion in the liver.

Stability_Assessment_Workflow start Prepare N-Me-D-Tyr-OH.HCl Stock Solution plasma_assay Protocol 1: In Vitro Plasma Stability Assay start->plasma_assay microsomal_assay Protocol 2: In Vitro Microsomal Stability Assay start->microsomal_assay sample_prep Sample Preparation (Protein Precipitation) plasma_assay->sample_prep microsomal_assay->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification) sample_prep->lcms_analysis data_analysis Data Analysis (Calculate % Remaining, t½) lcms_analysis->data_analysis end Stability Profile data_analysis->end

Caption: High-level workflow for enzymatic stability assessment.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of a compound against hydrolytic enzymes (e.g., proteases, esterases) present in blood plasma.

Rationale: Plasma is the first biological fluid a systemically administered drug encounters. Rapid degradation here can prevent the drug from ever reaching its target tissue. This assay is crucial for predicting in vivo half-life.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma (or plasma from other species of interest like rat or mouse) at 37°C. To ensure homogeneity, it can be diluted to 80-90% with a phosphate buffer (e.g., 50 mM PBS, pH 7.4).[9]

  • Compound Spiking: Prepare a working stock solution of N-Me-D-Tyr-OH.HCl in a minimal amount of DMSO. The final concentration of the test compound in the plasma should typically be around 1-5 µM, with the final DMSO concentration kept below 0.5% to avoid affecting enzyme activity.[10]

  • Incubation: Initiate the reaction by adding the compound's working stock to the pre-warmed plasma matrix.[9] Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling: Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[9][11] The 0-minute sample represents 100% of the initial concentration.

  • Reaction Quenching: Immediately terminate the enzymatic reaction in each aliquot by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (IS).[10][11] The IS is a molecule with similar analytical properties but a different mass, used to normalize for variations in sample processing and instrument response.

  • Sample Processing: Vortex the samples vigorously for 1 minute to precipitate plasma proteins.[9] Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[9]

  • Analysis: Transfer the clear supernatant to a 96-well plate for LC-MS/MS analysis.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.

Rationale: The liver is the body's primary metabolic hub. High clearance by hepatic enzymes can severely limit a drug's oral bioavailability and duration of action. Microsomes provide a cost-effective and standardized way to assess this metabolic liability.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (human, rat, etc.) on ice. Dilute them in the buffer to a final protein concentration of 0.5-1.0 mg/mL.[12]

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).[13][14]

  • Incubation Mixture: In a 96-well plate, combine the microsomal solution and the N-Me-D-Tyr-OH.HCl working solution (final concentration typically 1 µM).[13] Pre-incubate this mixture at 37°C for ~10 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH solution to the wells.[12][13]

  • Time-Point Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.[12][13]

  • Control Wells:

    • Negative Control (-NADPH): For the final time point, include a well without the NADPH cofactor to assess non-enzymatic degradation.[12]

    • Positive Control: Include a known rapidly metabolized compound (e.g., testosterone, midazolam) to validate the activity of the microsomes.[13]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins and microsomes.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Section 3: Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[15][16]

Rationale: The goal is to accurately measure the decrease in the concentration of the parent compound (N-Me-D-Tyr-OH.HCl) over time. LC-MS/MS can selectively detect the target molecule even in the presence of numerous endogenous plasma or microsomal components.

Table 1: Example LC-MS/MS Parameters for N-Me-D-Tyr-OH.HCl Analysis

ParameterSettingRationale
LC Column C18 Reversed-PhaseGood retention for moderately polar compounds like modified amino acids.
Mobile Phase Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)Formic acid aids in protonation for positive ion mode ESI. The gradient separates the analyte from matrix components.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated, making positive ion mode highly sensitive.
MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[17]
Precursor Ion (Q1) [M+H]⁺ of N-Me-D-Tyr-OHThe mass of the protonated parent molecule.
Product Ion (Q3) A characteristic fragment ionA stable fragment resulting from the collision-induced dissociation of the precursor ion.
Internal Standard Stable-isotope labeled N-Me-D-Tyr-OH or a structurally similar compoundTo account for matrix effects and variability in sample processing.

Section 4: Data Analysis and Interpretation

The primary output of the stability assay is the determination of the compound's half-life (t½) in the respective matrix.

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated for each time point.

  • Normalization: The ratio at each time point is expressed as a percentage of the ratio at time zero (% Remaining).

  • Half-Life Calculation: The natural logarithm (ln) of the % Remaining is plotted against time. The slope of the resulting line corresponds to the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

Table 2: Example Stability Data for N-Me-D-Tyr-OH.HCl

Time (min)% Remaining (Human Plasma)% Remaining (Human Liver Microsomes)
0100.0100.0
598.599.1
1597.196.8
3095.294.5
45-91.3
6091.888.7
12085.3-
Calculated t½ (min) > 240 ~350
Stability Class Highly Stable Highly Stable

Interpretation: A half-life of >120 minutes in these in vitro systems is generally considered highly stable. The data for N-Me-D-Tyr-OH.HCl would strongly suggest that the dual D-amino acid and N-methylation modifications are highly effective at preventing degradation by both plasma proteases and hepatic CYP enzymes. This profile is favorable for a drug candidate, predicting a longer in vivo half-life and potentially lower clearance.

Conclusion

The enzymatic stability of N-Me-D-Tyr-OH.HCl is a direct result of its rational design, incorporating D-stereochemistry and N-methylation to overcome the primary metabolic liabilities of natural amino acids. The experimental framework presented in this guide, combining standardized in vitro assays with high-sensitivity LC-MS/MS bioanalysis, provides a robust and reliable system for quantifying this stability. The expected outcome of high stability in both plasma and liver microsomes provides a strong, evidence-based foundation for advancing such a candidate through the drug development pipeline, with a higher probability of achieving a favorable pharmacokinetic profile in vivo.

References

  • Aapptec Peptides. N-Methyl Amino Acids Archives. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2012). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available at: [Link]

  • Al-Tannak, N. F., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. PMC - NIH. Available at: [Link]

  • Antunes, F., et al. (2017). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. Available at: [Link]

  • Pharmacology Discovery Services. In Vitro ADME, Stability Test, Plasma, Rat. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • Ramirez-Lequin, E. A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC - NIH. Available at: [Link]

  • Bofill, J. M. (2012). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB. Available at: [Link]

  • van de Merbel, N. (2019). Quantitative bioanalysis by LC–MS for the development of biological drugs. Future Science. Available at: [Link]

  • Jbara, M., et al. (2018). Tuning of Protease Resistance in Oligopeptides through N- Alkylation. The Royal Society of Chemistry. Available at: [Link]

  • Cyprotex. Plasma Stability. Evotec. Available at: [Link]

  • Waters Corporation. (2008). Determination of Microsomal Stability by UPLC-MS/MS. Available at: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available at: [Link]

  • Wang, G., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers. Available at: [Link]

  • Al-Tannak, N. F., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Available at: [Link]

  • Jemal, M., & Xia, Y.-Q. (2009). LC-MS Development Strategies for Quantitative Bioanalysis. ResearchGate. Available at: [Link]

  • Pollegioni, L., et al. (2013). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

  • Vande-Streek, P., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Del Rio, A., et al. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [Link]

  • Simon, M. D., et al. (2013). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. NIH. Available at: [Link]

  • Ramirez-Lequin, E. A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. ResearchGate. Available at: [Link]

  • Creative Bioarray. How to Improve Drug Plasma Stability?. Available at: [Link]

  • Garcia, Y., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. Available at: [Link]

  • Wang, D., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. NIH. Available at: [Link]

  • Catalyst University. (2014). Biochemistry | Protease Mechanisms [Part 3/3]. YouTube. Available at: [Link]

  • Miller, S. J., et al. (2014). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. PMC. Available at: [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]

Sources

Foundational

A Preliminary Investigation of N-Me-D-Tyr-OH.HCl in Peptide Design: A Technical Guide

This guide provides an in-depth technical exploration of N-methyl-D-tyrosine hydrochloride (N-Me-D-Tyr-OH.HCl), a non-canonical amino acid increasingly pivotal in modern peptide-based drug discovery. We will dissect the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of N-methyl-D-tyrosine hydrochloride (N-Me-D-Tyr-OH.HCl), a non-canonical amino acid increasingly pivotal in modern peptide-based drug discovery. We will dissect the fundamental properties of this unique building block and elucidate its strategic application in overcoming common hurdles in peptide therapeutic development, such as poor metabolic stability and conformational ambiguity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation peptide therapeutics.

Introduction: The Rationale for N-Methylation in Peptide Scaffolds

Peptides offer remarkable therapeutic potential due to their high specificity and potency. However, their translation into viable drug candidates is often hampered by inherent liabilities, including susceptibility to enzymatic degradation and a high degree of conformational flexibility, which can lead to diminished receptor affinity and selectivity. The strategic incorporation of N-methylated amino acids, such as N-Me-D-Tyr-OH.HCl, has emerged as a powerful tool to mitigate these challenges.[1]

The substitution of a methyl group for the hydrogen on a backbone amide nitrogen imparts several advantageous properties:

  • Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases and peptidases, thereby extending the in vivo half-life of the peptide.[1][2]

  • Conformational Constraint: N-methylation eliminates the amide proton's ability to act as a hydrogen bond donor. This restriction reduces the number of accessible conformations, often stabilizing a bioactive conformation and leading to improved receptor binding affinity and selectivity.[3]

  • Improved Membrane Permeability: By disrupting the hydrogen-bonding network and increasing lipophilicity, N-methylation can enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[2]

N-Me-D-Tyr-OH.HCl is of particular interest as it combines the benefits of N-methylation with the unique structural contributions of a D-amino acid and the functional side chain of tyrosine, which is often a key pharmacophoric element in peptides targeting a wide range of receptors, including opioid and somatostatin receptors.

Physicochemical Properties of N-Me-D-Tyr-OH.HCl

A thorough understanding of the physicochemical properties of N-Me-D-Tyr-OH.HCl and its protected derivatives is essential for its effective use in synthesis and for predicting its influence on the final peptide.

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₀H₁₄ClNO₃[4]
Molecular Weight 231.68 g/mol [4][5]
Appearance Typically a white to off-white crystalline powder.[5]
Solubility The hydrochloride salt form offers enhanced water solubility compared to the free base. It is also soluble in polar organic solvents like DMF and DMSO, which are commonly used in peptide synthesis.[5][6]
Stereochemistry D-configuration at the alpha-carbon.N/A
Protected Form (SPPS) Fmoc-N-Me-D-Tyr(tBu)-OH
Molecular Weight (Fmoc-tBu) 545.68 g/mol N/A

Note: Data is compiled from sources describing N-methyl-tyrosine derivatives. The hydrochloride salt enhances solubility in aqueous media.

Strategic Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents a unique synthetic challenge due to the steric hindrance of the secondary amine. This often results in slower and less efficient coupling reactions compared to their primary amine counterparts.[7] However, with optimized protocols and the appropriate selection of reagents, high-yield incorporation of Fmoc-N-Me-D-Tyr(tBu)-OH can be readily achieved.

Critical Reagents and Considerations
  • Protecting Groups: For Fmoc-based SPPS, the tyrosine side chain hydroxyl group must be protected, typically with a tert-butyl (tBu) group, to prevent side reactions. The N-terminus is protected with the standard Fmoc group.

  • Coupling Reagents: Standard coupling reagents like HBTU and HCTU can be effective, but for challenging couplings involving N-methylated residues, more potent uronium/aminium or phosphonium-based reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are often superior for these sterically hindered couplings.[3][7]

  • Reaction Conditions: Extended coupling times and/or double coupling cycles are frequently necessary to ensure the reaction proceeds to completion. The use of microwave-assisted synthesis can also significantly accelerate these challenging coupling steps.[8]

Experimental Workflow: SPPS

The following diagram outlines a typical workflow for the incorporation of Fmoc-N-Me-D-Tyr(tBu)-OH into a peptide sequence using manual or automated SPPS.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Cleavage & Purification Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping 3. Capping (Optional) (Acetic Anhydride) Wash2->Capping Capping->Fmoc_Deprotection Repeat for next residue Final_Deprotection Final Fmoc Deprotection Capping->Final_Deprotection End of Sequence Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

Detailed Protocol: Incorporation of Fmoc-N-Me-D-Tyr(tBu)-OH

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Reaction:

    • In a separate vessel, pre-activate a solution of Fmoc-N-Me-D-Tyr(tBu)-OH (4 equivalents), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test (note: the Kaiser test will be negative for the secondary amine of N-Me-D-Tyr after coupling).

    • Causality: The use of HATU and an extended coupling time is crucial to overcome the steric hindrance of the N-methyl group and drive the acylation of the secondary amine to completion.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Continue with the standard deprotection and coupling cycles for the subsequent amino acids in the sequence.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the tBu on N-Me-D-Tyr) are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

    • Self-Validation: The components of this cocktail act as scavengers to capture the reactive carbocations generated during the cleavage of acid-labile protecting groups (like tBu), preventing side reactions such as the alkylation of sensitive residues (e.g., Trp, Met).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. Dry the crude peptide pellet under vacuum.

Impact on Peptide Structure and Function

The introduction of an N-Me-D-Tyr residue can profoundly alter the biological and pharmacological properties of a peptide.

Enhanced Enzymatic Stability

N-methylation is a well-established strategy to increase resistance to enzymatic degradation. The steric bulk of the methyl group hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.

PeptideModificationHalf-life in Human Plasma (t½)Key FindingSource(s)
Model Peptide ANative Sequence< 30 minutesRapid degradation observed.[9]
Model Peptide BN-methylated> 360 minutesN-methylation confers exceptional stability against plasma proteases.[10]
Modulation of Receptor Binding and Signaling

The conformational rigidity imposed by N-methylation can "lock" a peptide into a bioactive conformation, leading to enhanced receptor affinity. The D-configuration of the amino acid can also orient the tyrosine side chain in a manner that optimizes interactions with the receptor binding pocket.

This is particularly relevant for peptides targeting G protein-coupled receptors (GPCRs), such as opioid receptors.

Peptide AnalogModification at Position 1Receptor Binding Affinity (Ki, nM)Receptor SelectivitySource(s)
TIPP (Opioid Peptide)H-Tyr-~1 nM (δ-opioid)High δ-selectivity[11]
TIPP AnalogH-2',6'-diMe-Tyr-~0.5 nM (δ-opioid)Maintained or enhanced δ-selectivity[11]

Note: This table uses a closely related modification (dimethyl-tyrosine) to illustrate the principle of how modifications to the tyrosine residue can impact receptor binding in opioid peptides.

GPCR Signaling Pathway

Peptides containing N-Me-D-Tyr often act as ligands for GPCRs. Upon binding, they induce a conformational change in the receptor, which initiates an intracellular signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_gprotein_inactive Inactive G-Protein cluster_cytosol Cytosol Ligand Peptide Ligand (e.g., containing N-Me-D-Tyr) GPCR GPCR (Inactive) Ligand->GPCR 1. Binding GPCR_Active GPCR (Active) GPCR->GPCR_Active 2. Conformational Change G_alpha_GDP Gα-GDP G_alpha_GTP Gα-GTP G_alpha_GDP->G_alpha_GTP 4. GDP/GTP Exchange G_beta_gamma Gβγ GPCR_Active->G_alpha_GDP 3. G-Protein Recruitment G_alpha_GTP->G_beta_gamma 5. Dissociation Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector 6. Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 7. Signal Amplification Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified G Protein-Coupled Receptor (GPCR) signaling cascade.[12]

Analysis and Characterization

Rigorous analysis is required to confirm the identity and purity of the final peptide containing N-Me-D-Tyr.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide and for its purification. A key observation with N-methylated peptides is that they can exhibit broad or multiple peaks on the chromatogram. This is due to the slow interconversion between the cis and trans conformers of the tertiary amide bond on the HPLC timescale.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the N-Me-D-Tyr residue.[13][14]

Conclusion

N-Me-D-Tyr-OH.HCl is a valuable and strategic building block in the arsenal of the modern peptide chemist. Its incorporation, while requiring optimized synthetic protocols to overcome steric challenges, offers a reliable method to enhance proteolytic stability and introduce critical conformational constraints. These modifications can lead to peptides with superior pharmacokinetic profiles and refined pharmacological activity. As the demand for more drug-like peptides continues to grow, the judicious use of N-methylated amino acids like N-Me-D-Tyr-OH.HCl will undoubtedly play a crucial role in the development of the next generation of peptide therapeutics.

References

  • Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination . ScienceDirect. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings . Springer Nature Experiments. Available at: [Link]

  • L-Tyrosine | C9H11NO3 | CID 6057 . PubChem. Available at: [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability . PubMed. Available at: [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides . PubMed Central. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique . ACS Publications. Available at: [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry . ResearchGate. Available at: [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings . PNAS. Available at: [Link]

  • Solid-phase synthesis and characterization of N-methyl-rich peptides . PubMed. Available at: [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases . PubMed Central. Available at: [Link]

  • N-Methyltyrosine | C10H13NO3 | CID 519723 . PubChem. Available at: [Link]

  • Opioid receptor binding characteristics and structure-activity studies of novel tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series . PubMed. Available at: [Link]

  • G protein-coupled receptor . Wikipedia. Available at: [Link]

  • O-methyl-L-tyrosine hydrochloride | C10H14ClNO3 | CID 24802313 . PubChem. Available at: [Link]

  • methyl D-tyrosinate hydrochloride | C10H14ClNO3 | CID 134565 . PubChem. Available at: [Link]

  • Coupling Reagents . Aapptec Peptides. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC . Advanced Chromatography Technologies. Available at: [Link]

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... . ResearchGate. Available at: [Link]

  • Key Residues Defining the μ-Opioid Receptor Binding Pocket: A Site-Directed Mutagenesis Study . Journal of Neurochemistry. Available at: [Link]

  • Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis . ResearchGate. Available at: [Link]

  • Methionine . Wikipedia. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . ACS Publications. Available at: [Link]

  • GPCR Pathway . Creative Diagnostics. Available at: [Link]

  • Biased signaling by endogenous opioid peptides . PNAS. Available at: [Link]

  • Strategies to Optimize Peptide Stability and Prolong Half-Life . ResearchGate. Available at: [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects . MDPI. Available at: [Link]

  • Regulation of Opioid Receptors by Their Endogenous Opioid Peptides . PubMed Central. Available at: [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique . PubMed Central. Available at: [Link]

  • Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs . MDPI. Available at: [Link]

  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids . PubMed Central. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds . PubMed Central. Available at: [Link]

  • G-Proteins (GPCRs) - Structure - Function . TeachMePhysiology. Available at: [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs) . Biology LibreTexts. Available at: [Link]

  • A biomimetic approach for enhancing the in vivo half-life of peptides . PubMed Central. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for peptides containing N-Me-D-Tyr-OH.HCl

Application Note: High-Fidelity Synthesis of Peptides Containing N-Me-D-Tyr-OH Abstract The incorporation of -methylated D-amino acids, specifically -methyl-D-tyrosine ( -Me-D-Tyr), is a critical strategy in drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Peptides Containing N-Me-D-Tyr-OH

Abstract

The incorporation of


-methylated D-amino acids, specifically 

-methyl-D-tyrosine (

-Me-D-Tyr), is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and conformational rigidity. However, the synthesis of peptides containing this moiety presents unique challenges: the steric hindrance of the

-methyl group impedes acylation, and the D-configuration is susceptible to racemization (epimerization) during activation. This guide details a self-validating protocol for converting the raw salt

-Me-D-Tyr-OH.HCl into a viable Fmoc-building block and its subsequent high-efficiency coupling in Solid-Phase Peptide Synthesis (SPPS).

Introduction & Chemical Logic

The use of


-Me-D-Tyr-OH.HCl as a starting material requires a biphasic synthetic strategy. Unlike standard SPPS building blocks, this raw hydrochloride salt must first be 

-protected and free-based.

The Twin Challenges:

  • Steric Hindrance (The "N-Me" Factor): The methyl group on the nitrogen eliminates the hydrogen bond donor capability of the amide and creates significant steric bulk. This makes the secondary amine a poor nucleophile for the next incoming amino acid (coupling to the residue).

  • Racemization (The "D-Tyr" Factor):

    
    -methylated amino acids are prone to oxazolone formation and direct enolization during activation. Since the target is the D-enantiomer, maintaining stereochemical purity is paramount to avoid forming L-Tyr impurities (diastereomers) that are difficult to separate.
    

Phase I: Building Block Preparation

Objective: Convert


-Me-D-Tyr-OH.HCl into 

-

-Fmoc-

-

-methyl-D-tyrosine suitable for SPPS.

Note: Standard SPPS requires side-chain protection (e.g., t-Butyl) for Tyrosine to prevent O-acylation. If your application allows, purchase Fmoc-N-Me-D-Tyr(tBu)-OH. If you must synthesize from the specific HCl salt provided, follow the protocol below, but be aware that the phenolic -OH remains unprotected.

Protocol: Fmoc-Protection of N-Me-D-Tyr-OH.HCl

Reagents:

  • 
    -Me-D-Tyr-OH.HCl (Starting Material)
    
  • Fmoc-OSu (

    
    -(9-Fluorenylmethoxycarbonyloxy)succinimide)
    
  • 
     (Sodium Bicarbonate)
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v)

  • Acid: 1N HCl (for precipitation)

Step-by-Step Procedure:

  • Dissolution & Neutralization:

    • Dissolve 10 mmol of

      
      -Me-D-Tyr-OH.HCl in 50 mL of Water/Dioxane (1:1).
      
    • Add 22 mmol of

      
       (2.2 equivalents).
      
    • Scientific Rationale: The first equivalent neutralizes the HCl salt; the second creates the basic pH (8-9) required for the nucleophilic attack of the amine on Fmoc-OSu.

  • Acylation:

    • Cool the solution to 0°C.

    • Slowly add 11 mmol (1.1 eq) of Fmoc-OSu dissolved in 10 mL Dioxane.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Work-up:

    • Evaporate the Dioxane under reduced pressure (Rotavap).

    • Dilute the remaining aqueous phase with water (50 mL) and wash with Ethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu.
      
    • Acidify the aqueous layer carefully with 1N HCl to pH 2-3. The product, Fmoc-N-Me-D-Tyr-OH, should precipitate as a white solid.

  • Isolation:

    • Extract the precipitate into Ethyl Acetate (

      
       mL).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
    • QC Check: Verify identity via LC-MS (

      
       expected) and purity via HPLC.
      

Phase II: Solid Phase Coupling Protocol

This section covers the incorporation of the Fmoc-N-Me-D-Tyr-OH into the peptide chain.

A. Coupling OF the N-Me-D-Tyr Residue

Attaching the N-Me residue to the growing chain.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole) / DIPEA.

  • Rationale: HATU is chosen over HBTU because the aza-analog (HOAt) stabilizes the activated ester and reduces racemization risk for D-amino acids [1].

Protocol:

  • Activation: Dissolve Fmoc-N-Me-D-Tyr-OH (3 eq relative to resin) and HATU (2.9 eq) in dry DMF. Add DIPEA (6 eq).[1] Activate for exactly 30 seconds.

    • Critical: Do not pre-activate for >2 minutes;

      
      -methyl amino acids can cyclize to oxazolonium ions rapidly.
      
  • Coupling: Add mixture to resin. Shake for 2 hours.

  • Monitoring: Standard Kaiser test works here (checking for disappearance of the previous primary amine).

B. Coupling TO the N-Me-D-Tyr Residue (The Bottleneck)

Attaching the NEXT amino acid onto the steric N-methyl secondary amine.

  • Challenge: The Kaiser test will not work (secondary amines do not react with ninhydrin to form Ruhhemann’s purple).

  • Reagents: Bis-trichloromethyl carbonate (BTC/Triphosgene) is the "nuclear option" for difficult couplings. However, for standard high-fidelity synthesis, we use HATU with Double Coupling .

Protocol:

  • Deprotection: Remove Fmoc from the N-Me-D-Tyr on resin using 20% Piperidine/DMF (

    
     min).
    
  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • QC Step (Mandatory): Perform the Chloranil Test or Bromophenol Blue Test .

    • Result: The resin beads should turn blue (Chloranil) indicating the presence of the secondary amine.

  • Coupling the Next Amino Acid (AA2):

    • Cycle 1: AA2 (5 eq) + HATU (5 eq) + HOAt (5 eq) + DIPEA (10 eq) in DMF. Reaction time: 2 hours at RT.[2]

    • Cycle 2 (Re-couple): Drain and repeat with fresh reagents. Reaction time: 2 hours or overnight.

    • Alternative for Extreme Hindrance: Use PyBroP or COMU if HATU fails [2].

  • Verification: Perform Chloranil test again.

    • Pass: Beads are colorless/yellow.

    • Fail: Beads are blue. Proceed to "Capping" or try a third coupling with BTC (Triphosgene) activation.

Visualization of Workflows

Figure 1: Synthesis Decision Logic

PeptideSynthesis Start Start: N-Me-D-Tyr-OH.HCl Prep Step 1: Neutralize & Fmoc Protect (NaHCO3 / Fmoc-OSu) Start->Prep SPPS_Start Step 2: SPPS - Couple N-Me-D-Tyr to Resin/Peptide Prep->SPPS_Start Deprotect Step 3: Fmoc Removal (20% Piperidine) SPPS_Start->Deprotect Check_Amine QC: Chloranil Test (Check for Secondary Amine) Deprotect->Check_Amine Couple_Next Step 4: Couple Next AA (HATU/HOAt - 2x Coupling) Check_Amine->Couple_Next Positive (Blue) Check_Couple QC: Chloranil Test (Did it couple?) Couple_Next->Check_Couple Success Continue Synthesis Check_Couple->Success Negative (Colorless) Fail_Loop Troubleshoot: Use PyBroP or BTC Check_Couple->Fail_Loop Positive (Blue) Fail_Loop->Couple_Next

Caption: Logical workflow for the preparation and solid-phase integration of N-methylated residues.

Data Summary & Troubleshooting

ParameterStandard AA CouplingN-Me-D-Tyr Coupling (Incoming)Coupling TO N-Me-D-Tyr (Outgoing)
Reagent HBTU / DICHATU / HOAt HATU / HOAt or PyBroP
Base DIPEA (2 eq)DIPEA (2 eq)DIPEA (2 eq) or TMP
Time 30 - 60 min1 - 2 hours 2 x 2 hours (Double Couple)
Monitoring Kaiser TestKaiser TestChloranil / Bromophenol Blue
Racemization Risk LowHigh (D-isomer) Moderate

Critical Note on Side-Chain Protection: If you synthesized Fmoc-N-Me-D-Tyr-OH from the HCl salt without protecting the phenolic hydroxyl (Tyr-OH), there is a risk of O-acylation during the coupling of the next amino acid.

  • Mitigation: If using unprotected Tyr, treat the resin with 20% Piperidine (standard deprotection) which usually hydrolyzes the unstable tyrosyl ester back to the phenol, or use a "harder" nucleophile wash (e.g., hydrazine in DMF) if O-acylation persists. Ideally, use Fmoc-N-Me-D-Tyr(tBu)-OH.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Biron, E., Chatterjee, J., Ovadia, O., et al. (2008).[1] Improving the N-Methylation of Peptides on Solid Support. Journal of Peptide Science, 14, 713-719. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. Link

Sources

Application

Comprehensive Characterization of N-Me-D-Tyr-OH.HCl: From Structural Confirmation to Purity Profiling

Application Note & Protocol Guide Introduction N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH.HCl) is a critical non-proteinogenic amino acid used in peptide therapeutics to enhance metabolic stability. The N-methylati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction

N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH.HCl) is a critical non-proteinogenic amino acid used in peptide therapeutics to enhance metabolic stability. The N-methylation protects the peptide bond from proteolytic degradation, while the D-configuration induces specific secondary structures (e.g., β-turns) that can improve receptor selectivity.

Characterizing this molecule presents unique challenges:

  • Chiral Purity: Differentiating the D-enantiomer from the naturally occurring L-form requires high-resolution chiral separation.

  • N-Methylation: The secondary amine alters the reactivity compared to primary amino acids (e.g., lower ninhydrin sensitivity) and changes the zwitterionic equilibrium.

  • Salt Form: Verification of the hydrochloride stoichiometry is essential for accurate dosage calculations in peptide synthesis.

This guide provides a self-validating analytical workflow, moving from structural identification to quantitative purity profiling.

Part 1: Structural Elucidation (Identity)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the N-methylation and the integrity of the tyrosine side chain.

Protocol:

  • Solvent: D₂O (Deuterium Oxide).

  • Concentration: 10-15 mg/mL.

  • Reference: TSP or residual HDO.

Key Diagnostic Signals (¹H NMR, 400 MHz):

Moiety Chemical Shift (δ, ppm) Multiplicity Integration Diagnostic Value
Aromatic (Ortho) ~7.15 Doublet (J≈8.5 Hz) 2H Confirms 1,4-substitution pattern of Tyrosine.
Aromatic (Meta) ~6.85 Doublet (J≈8.5 Hz) 2H Confirms Phenolic ring integrity.
α-Methine (CH) ~3.9 - 4.2 Triplet/dd 1H Shifted downfield due to N-methylation/HCl salt.
β-Methylene (CH₂) ~3.0 - 3.2 Multiplet 2H Benzylic protons.

| N-Methyl (N-CH₃) | ~2.60 - 2.75 | Singlet | 3H | Definitive proof of N-methylation. |

Note: In D₂O, the OH and NH/NH₂ protons exchange and are not visible.

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Theoretical Exact Mass (Free Base): 195.09 Da

  • Observed [M+H]⁺: 196.10 ± 0.05 Da

  • Key Fragmentation (MS/MS): Loss of -COOH (46 Da) and tropylium ion formation.

Part 2: Purity Profiling (Chemical & Chiral)

This section details the quantitative assessment of the material. The combination of RP-HPLC (Chemical) and Chiral HPLC (Enantiomeric) creates a robust quality matrix.

Chemical Purity (RP-HPLC)

N-Me-D-Tyr is more hydrophobic than native Tyrosine due to the methyl group but remains polar. Ion-pairing chromatography is recommended to ensure retention and peak shape.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Ion pairing agent).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Tyrosine absorption maximum) or 220 nm (Amide/Carboxyl).

  • Acceptance Criteria: Chemical Purity ≥ 98.5%.

Chiral Purity (Enantiomeric Excess)

Distinguishing N-Me-D-Tyr from N-Me-L-Tyr is critical. Two methods are presented: Direct Chiral HPLC (Preferred) and Marfey's Method (Alternative/Validation).

Method A: Direct Chiral HPLC (Ligand Exchange/Crown Ether)

Crown ether columns are highly effective for free amino acids.

  • Column: Daicel CROWNPAK CR-I(+) or CR(+).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Low pH is required to protonate the primary amine for inclusion into the crown ether.

  • Temperature: 25°C (Lower temperature often improves resolution).

  • Elution Order: For CR(+) columns, D-amino acids usually elute before L-amino acids (Check column insert specific to N-methyl variants).

  • Validation: Spike sample with 1% N-Me-L-Tyr reference standard to confirm separation.

Method B: Marfey's Method (Derivatization)

If a chiral column is unavailable, Marfey's reagent (FDAA) reacts with the secondary amine to form diastereomers separable on a standard C18 column.

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Reaction:

    • Mix 50 µL sample (50 mM) + 100 µL L-FDAA (1% in Acetone) + 20 µL 1M NaHCO₃.

    • Heat at 40°C for 1 hour.

    • Quench with 20 µL 2M HCl.

  • Analysis: Standard C18 RP-HPLC (Gradient ACN/Water + 0.1% TFA).

  • Mechanism: The L-FDAA-D-Tyr derivative will have a different retention time than the L-FDAA-L-Tyr derivative due to hydrophobicity differences in the diastereomeric pair.

Optical Rotation (Self-Validating Check)

Specific rotation provides a macroscopic check of chirality.

  • Literature Value (L-Isomer):

    
     (c=1, 1M HCl).
    
  • Target Value (D-Isomer):

    
      (c=1, 1M HCl).
    
  • Logic: If Chiral HPLC indicates "D-isomer" but rotation is positive, the chiral method assignment is incorrect.

Part 3: Solid-State & Counter-Ion Analysis

Chloride Content (Argentometric Titration)

To confirm the mono-hydrochloride salt form (MW ~231.68 Da vs Free Base 195.22 Da).

  • Titrant: 0.1 M Silver Nitrate (AgNO₃).

  • Indicator: Potassium Chromate (Mohr's method) or Potentiometric endpoint (Silver electrode).

  • Calculation:

    
    
    
  • Theoretical Cl⁻: ~15.3%.

Water Content
  • Method: Karl Fischer (Volumetric or Coulometric).

  • Limit: Hygroscopicity is common in HCl salts; typically < 2.0% is desired for stability.

Visual Analytical Workflow

AnalyticalWorkflow cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) cluster_State Solid State Sample N-Me-D-Tyr-OH.HCl Sample NMR 1H NMR (D2O) Confirm N-Me (2.6 ppm) Confirm Tyr Skeleton Sample->NMR MS LC-MS [M+H]+ = 196.1 Da Sample->MS RPHPLC RP-HPLC (C18) Chemical Purity > 98% Sample->RPHPLC ChiralHPLC Chiral HPLC (Crown Ether) Enantiomeric Excess > 99% (Target: D-Isomer) Sample->ChiralHPLC Titration AgNO3 Titration Confirm Cl- Content (~15.3%) Sample->Titration Polarimetry Polarimetry [α]D ≈ -16.0° (Confirms Absolute Config) ChiralHPLC->Polarimetry Cross-Validation

Caption: Integrated analytical workflow ensuring structural identity, chemical purity, and stereochemical validity.

Summary of Specifications

TestMethodAcceptance Criteria (Typical)
Appearance VisualWhite to off-white powder
Identity ¹H NMR / MSConforms to structure; [M+H]⁺ 196.1 ± 0.1
Chemical Purity RP-HPLC (C18)≥ 98.0%
Chiral Purity Chiral HPLC≥ 99.0% ee (D-isomer)
Specific Rotation Polarimetry (c=1, 1M HCl)-15.0° to -17.0°
Chloride Content Titration15.0% – 16.0% (Theoretical 15.3%)
Water Content Karl Fischer≤ 2.0%

References

  • Marfey, P. (1984).[1][2] Determination of D-amino acids as enantiomeric derivatives of L-fluoro-2,4-dinitrophenyl-5-alanine amide. Carlsberg Research Communications, 49(6), 591–596. Link

  • Sigma-Aldrich. (n.d.). N-Methyl-L-Tyrosine Product Specification (Reference for L-isomer rotation). Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether stationary phases. Journal of Separation Science. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of N-Me-D-Tyr-OH.HCl in Modern Drug Discovery

Introduction: Beyond the Canonical In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the use of non-canonical amino acids is not merely an academic exercise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical

In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the use of non-canonical amino acids is not merely an academic exercise but a strategic imperative. These modified building blocks are critical tools for overcoming the inherent pharmacological weaknesses of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] N-Methyl-D-tyrosine hydrochloride (N-Me-D-Tyr-OH.HCl) stands out as a particularly powerful modulator of peptide structure and function.

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical applications and experimental protocols for N-Me-D-Tyr-OH.HCl. We will move beyond simple descriptions to explain the causal biochemistry—the "why" behind its utility—and provide actionable protocols for its successful integration into drug discovery workflows. The incorporation of this single, modified residue can profoundly influence a peptide's therapeutic potential by enhancing stability, modulating receptor interaction, and improving overall pharmacokinetic profiles.[3][4]

Physicochemical Characteristics

A thorough understanding of the reagent's properties is the foundation of successful experimentation. N-Me-D-Tyr-OH.HCl is the hydrochloride salt of the D-enantiomer of N-methylated tyrosine, ensuring solubility in relevant solvent systems for synthesis.

PropertyValue
IUPAC Name (2R)-2-(methylamino)-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
Appearance Off-white to white solid
Chirality D-configuration (R)
Key Structural Features Secondary amine (N-methyl), D-alpha carbon, Phenolic side chain

Core Applications in Peptidomimetic Design

The decision to incorporate N-Me-D-Tyr-OH into a peptide lead is driven by the desire to address specific pharmacological challenges. The two key modifications—N-methylation and D-stereochemistry—work synergistically to impart advantageous properties.

Enhancing Metabolic Stability

Native peptides are rapidly degraded by proteases in plasma and tissues, limiting their therapeutic window. N-Me-D-Tyr-OH provides a robust "double shield" against enzymatic degradation.

  • N-Methylation: The methylation of the backbone amide nitrogen physically removes the hydrogen atom required for protease recognition and hydrogen bonding within the enzyme's active site.[1] This modification alone significantly reduces susceptibility to cleavage at the N-terminal side of the residue.[3][5]

  • D-Configuration: Proteases are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts the required stereospecific geometry for enzyme binding, effectively halting degradation.

Modulating Receptor Affinity and Selectivity

N-methylation imposes significant conformational constraints on the peptide backbone. By preventing the formation of a hydrogen bond and creating steric hindrance, it limits the rotational freedom around the φ (phi) and ψ (psi) dihedral angles. This rigidity can "lock" the peptide into a specific three-dimensional conformation that may be more favorable for binding to a biological target.[3][6] This principle is powerfully demonstrated in the field of opioid receptor ligands, where substituting Tyr¹ with modified versions like 2',6'-dimethyl-L-tyrosine (Dmt) or N-methylated tyrosines can dramatically alter affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors.[7][8][9]

Improving Pharmacokinetic (PK) Properties

The replacement of a polar N-H bond with a nonpolar N-CH₃ group increases the overall lipophilicity of the peptide. This modification can lead to improved membrane permeability and oral bioavailability, two of the most significant hurdles in peptide drug development.[1][3][4]

Spotlight Application: Engineering Novel Opioid Peptides

A prominent and well-documented application of tyrosine analogs is in the development of opioid receptor modulators. The natural opioid peptide Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a potent μ-opioid receptor agonist. The N-terminal tyrosine residue is the critical pharmacophore, with its phenolic hydroxyl and amine groups essential for receptor interaction.

Structure-activity relationship (SAR) studies have shown that modifications to this Tyr¹ position, including N-methylation and the use of D-isomers, can fine-tune the resulting analog's potency and receptor selectivity profile.[10][11] For instance, incorporating N-Me-Tyr at position 1 of dermorphin analogs has been explored to modulate affinity for opiate receptor sites.[11] This strategy aims to develop potent analgesics with potentially fewer side effects, such as respiratory depression, which is a major drawback of conventional opioids.[12][13]

The diagram below illustrates the simplified signaling pathway initiated by the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of a ligand like a dermorphin analog leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and modulating ion channel activity, which ultimately results in an analgesic effect.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP IonChannel Ca2+ / K+ Channels Analgesia Analgesic Effect (Reduced Neuronal Excitability) IonChannel->Analgesia Leads to Ligand Opioid Peptide (e.g., Dermorphin Analog with N-Me-D-Tyr) Ligand->MOR Binds G_Protein->AC Inhibits G_Protein->IonChannel Modulates ATP ATP ATP->AC cAMP->Analgesia Leads to

Caption: Simplified μ-Opioid Receptor (MOR) signaling pathway.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids into a peptide sequence via SPPS presents a unique challenge: the secondary amine of an N-methylated residue is both sterically hindered and less nucleophilic than a primary amine. Consequently, standard coupling conditions may result in low yields.[14] Specialized protocols are required for efficient synthesis.

The following workflow and protocol are based on the widely used Fmoc/tBu strategy.

General SPPS Workflow for N-Me-D-Tyr Incorporation

The diagram below outlines the iterative cycle for adding an amino acid to the growing peptide chain on a solid support resin. Special considerations for N-methylated residues are highlighted.

SPPS_Workflow Start Start: Resin-Bound Peptide (Free Amine) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM, etc.) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-N-Me-D-Tyr-OH) Wash1->Coupling Wash2 Wash (DMF, etc.) Coupling->Wash2 Activation Activation: - 4 equiv. Fmoc-AA - 4 equiv. HATU - 8 equiv. DIEA Activation->Coupling Monitoring 3. Monitor Coupling (Bromophenol Blue Test) Wash2->Monitoring DoubleCouple Incomplete? Recouple Monitoring->DoubleCouple End End: Peptide Elongated by one residue Repeat Repeat Cycle End->Repeat DoubleCouple->Coupling Yes DoubleCouple->End No (Complete)

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of N-Me-D-Tyr-OH.HCl in aqueous buffers

This is a technical support guide designed for researchers encountering solubility difficulties with N-Me-D-Tyr-OH.HCl (N-Methyl-D-Tyrosine Hydrochloride). Case ID: SOL-NMD-TYR-001 Compound: N-Methyl-D-Tyrosine Hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering solubility difficulties with N-Me-D-Tyr-OH.HCl (N-Methyl-D-Tyrosine Hydrochloride).

Case ID: SOL-NMD-TYR-001 Compound: N-Methyl-D-Tyrosine Hydrochloride Chemical Nature: N-methylated amino acid salt (zwitterionic potential)

The Core Issue: "The Zwitterion Trap"

Most researchers encounter precipitation when diluting the HCl salt of N-Me-D-Tyr-OH into a neutral buffer like PBS (pH 7.4). To solve this, you must understand the acid-base chemistry driving the solubility.

  • The Starting Material (HCl Salt): In its supplied form, the compound is protonated. When dissolved in pure water, the solution is acidic (pH < 3). In this state, the molecule carries a net positive charge (Cationic), making it highly soluble.

  • The Buffer Shock: When you add this acidic solution to a buffer at pH 7.4, the amine remains protonated (pKa ~9.8), but the carboxylic acid deprotonates (pKa ~2.2).

  • The Result: The molecule enters its Zwitterionic state (Net Charge = 0). Like its parent compound Tyrosine, the zwitterionic form of N-Me-D-Tyr-OH has high crystal lattice energy and very poor water solubility (approx. 0.5 – 2.0 mg/mL).[1]

Key Takeaway: You cannot dissolve this compound at high concentrations (>5 mM) directly in neutral aqueous buffer. You must use a Stock Solution Strategy .

Recommended Protocols

Method A: The DMSO "Spike" (Preferred)

Best for: High-concentration stocks; assays tolerant to <1% DMSO.

This method utilizes an organic cosolvent to disrupt the crystal lattice before introduction to the aqueous environment.

Step-by-Step:

  • Calculate: Determine the mass required for a stock concentration 100x to 1000x higher than your final assay concentration (e.g., 50 mM or 100 mM).

  • Dissolve: Add 100% anhydrous DMSO to the N-Me-D-Tyr-OH.HCl powder. Vortex vigorously.

    • Note: Sonicate at 40°C if optical clarity is not achieved within 30 seconds.

  • Dilute: Slowly pipette the DMSO stock into your pre-warmed (37°C) aqueous buffer while vortexing the buffer.

    • Critical: Do not exceed 5% v/v DMSO final concentration, as this may trigger precipitation of the zwitterion or affect biological readouts.

Method B: The Acidic Stock (DMSO-Free)

Best for: In vivo studies or DMSO-sensitive cell lines.

This method maintains the compound in its soluble cationic state until the final moment of dilution.

Step-by-Step:

  • Prepare Solvent: Create a 0.1 M HCl solution (sterile filtered).

  • Dissolve: Dissolve N-Me-D-Tyr-OH.HCl in the 0.1 M HCl to create a stock (e.g., 10 mM). The low pH ensures full solubility.

  • Neutralize (In-Assay): Dilute this acidic stock into your experimental buffer (e.g., PBS).

    • Warning: You must verify that the buffering capacity of your PBS is sufficient to neutralize the added HCl without dropping the total solution pH below physiological limits.

    • Limit: This method is generally limited to lower final concentrations (approx. 1-2 mM) to prevent precipitation upon neutralization.

Diagnostic & Troubleshooting Logic

Use this logic flow to diagnose precipitation issues in real-time.

SolubilityLogic Start Precipitate Observed CheckSolvent Check Solvent System Start->CheckSolvent IsBuffer Is solvent neutral buffer (PBS/Tris pH 7.4)? CheckSolvent->IsBuffer Precipitate Diagnosis: Zwitterion Crash pH is near pI (~5.6) IsBuffer->Precipitate Yes CheckConc Check Concentration IsBuffer->CheckConc No (Acid/Base used) Action1 Switch to Method A (DMSO Stock) Precipitate->Action1 IsHigh Is Final Conc > 2 mg/mL? CheckConc->IsHigh Saturation Diagnosis: Saturation Limit Exceeded for Aqueous Phase IsHigh->Saturation Yes Action2 Reduce Final Conc or Increase Temp IsHigh->Action2 Yes

Figure 1: Decision tree for diagnosing solubility failure modes.

Solubility Data & Buffer Compatibility

The following data summarizes the solubility limits of N-Me-D-Tyr-OH derivatives.

Solvent SystempH EnvironmentSolubility StateMax Est. Conc.
Water (Pure) Acidic (pH < 3)Soluble (Cationic)> 50 mg/mL
0.1 M HCl Acidic (pH 1)Highly Soluble> 100 mg/mL
PBS (pH 7.4) NeutralPoor (Zwitterionic) ~0.5 - 2.0 mg/mL
0.1 M NaOH Basic (pH > 10)Soluble (Anionic)> 50 mg/mL
DMSO N/AHighly Soluble> 100 mg/mL
Ethanol N/AModerate~ 10 - 20 mg/mL

Note: Data derived from physiochemical properties of Tyrosine derivatives [1, 2].[2][3][4]

Frequently Asked Questions (FAQ)

Q: Why does the solution turn cloudy immediately upon adding my stock to the media? A: This is "shock precipitation." You likely added a high-concentration stock (dissolved in acid or DMSO) too quickly to a static buffer. The local concentration exceeded the solubility limit before mixing occurred. Fix: Vortex the media while slowly adding the stock dropwise.

Q: Can I use heating to dissolve the precipitate in PBS? A: Heating to 37°C or 50°C may temporarily dissolve the compound, but it will likely re-precipitate upon cooling to room temperature or during incubation. This creates an unstable supersaturated solution that yields inconsistent experimental data. We recommend staying below the solubility limit (Method B) or using a cosolvent (Method A).

Q: Does the "D" configuration affect solubility compared to L-Tyrosine? A: Enantiomers (D vs L) have identical physical properties (solubility, pKa) in achiral solvents like water and PBS. However, N-methylation (the "Me" group) does alter the lattice energy, generally making it slightly more soluble than non-methylated Tyrosine, but not enough to overcome the zwitterion effect at neutral pH [3].

Q: My cells are sensitive to DMSO. What is the alternative? A: Use Cyclodextrin (HP-β-CD) . Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin in PBS. Use this vehicle to prepare your stock. The hydrophobic cavity of the cyclodextrin encapsulates the N-Me-D-Tyr-OH, preventing precipitation while maintaining a physiological pH.

References

  • Sigma-Aldrich. L-Tyrosine Solubility and Stability Technical Guide. (Accessed 2024). Link

  • PubChem. N-Methyl-L-tyrosine (Compound Summary). National Library of Medicine. Link

  • MedChemExpress. Fmoc-D-Tyr(Me)-OH Solubility Data. (Used as structural proxy for N-methylated Tyrosine solubility behavior). Link

Sources

Optimization

Technical Support Center: Enhancing the Stability of N-Me-D-Tyr-OH.HCl in Solution

Introduction: The Stability Paradox of N-Methylated Tyrosines N-Me-D-Tyr-OH.HCl (N-methyl-D-tyrosine hydrochloride) is a critical peptidomimetic building block. While N-methylation generally confers resistance to enzymat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of N-Methylated Tyrosines

N-Me-D-Tyr-OH.HCl (N-methyl-D-tyrosine hydrochloride) is a critical peptidomimetic building block. While N-methylation generally confers resistance to enzymatic proteolysis in biological systems, it paradoxically introduces specific physicochemical instabilities in solution.

The presence of the phenolic hydroxyl group makes this molecule highly susceptible to oxidative degradation via free radical mechanisms, particularly when catalyzed by trace transition metals or light. Furthermore, the hydrochloride salt form dictates a specific pH-solubility profile that, if mismanaged, leads to rapid precipitation or "crashing out" near the isoelectric point (pI).

This guide synthesizes field-proven stabilization protocols with mechanistic root-cause analysis to ensure the integrity of your stock solutions.

Module 1: Diagnosis & Root Cause Analysis

Q1: My clear stock solution has turned yellow or brown after 48 hours. Is it still usable?

Diagnosis: Oxidative Degradation (Quinone Formation). Verdict: Discard immediately.

Technical Explanation: The yellowing is a hallmark of phenolic oxidation. In the presence of dissolved oxygen and light, the tyrosine phenol group undergoes proton abstraction to form a tyrosyl radical . This radical can couple to form dityrosine (fluorescent, cross-linked dimers) or further oxidize to DOPA-quinone derivatives, which polymerize into melanin-like pigments (brown color).

  • Mechanism: Phenol

    
     Phenoxy Radical 
    
    
    
    Dityrosine / Quinone.
  • Risk Factor: High pH (>7.0) dramatically accelerates this process because the phenolate ion (deprotonated) is far more easily oxidized than the protonated phenol [1].

Q2: I observed a white precipitate forming upon diluting the HCl salt into a phosphate buffer (pH 7.4). Why?

Diagnosis: Isoelectric Precipitation. Verdict: Re-acidify or switch buffers.

Technical Explanation: N-Me-D-Tyr-OH.HCl is supplied as a cationic salt. When you dilute it into a neutral buffer (pH 7.4), you strip the proton from the carboxylic acid and potentially deprotonate the amine, pushing the molecule toward its zwitterionic form (net charge 0).

  • Solubility Physics: Amino acids exhibit their lowest solubility at their isoelectric point (pI). For N-methyl-tyrosine derivatives, the pI is typically near neutral (pH ~5.5–6.5). At pH 7.4, the zwitterion dominates, leading to aggregation and precipitation [2].

  • Corrective Action: Maintain the solution at a pH significantly away from the pI (prefer acidic, pH < 4) for stock storage.

Q3: I see "ghost peaks" eluting after the main peak in my HPLC traces. Are these impurities?

Diagnosis: Hydrophobic Aggregates or Dimerization. Verdict: Investigate oxidation status. [1]

Technical Explanation: If the peaks appear at a higher retention time (more hydrophobic) than the parent monomer:

  • Dityrosine Dimers: Covalent C-C coupling between two tyrosine rings creates a highly hydrophobic dimer that elutes later on Reverse Phase (C18) columns.

  • Non-Covalent Aggregates: N-methylation increases lipophilicity. In high-concentration stocks, "stacking" interactions can occur, though these usually resolve with proper mobile phase gradients.

Module 2: Stabilization Strategies & Workflows

Q4: What is the optimal buffer system for long-term storage?

Recommendation: 0.1% Trifluoroacetic Acid (TFA) or 10 mM HCl in Degassed Water.

Scientific Rationale:

  • pH Control (pH ~2.0): Keeping the pH low ensures the phenol remains protonated (OH form), which has a much higher oxidation potential (harder to oxidize) than the phenolate (O-) form [1].

  • Protonation: Maintains the amine in its cationic state (

    
    ), ensuring high solubility and preventing isoelectric precipitation.
    
Q5: Should I use antioxidants? Which ones are compatible?

Recommendation: Yes, but select carefully based on downstream application.

AdditiveRoleRecommended Conc.Compatibility Note
EDTA Metal Chelator0.1 – 1.0 mMEssential. Sequesters trace

/

ions that catalyze radical formation [3].
Methionine Scavenger1 – 5 mMActs as a "sacrificial" antioxidant; oxidizes to Met-sulfoxide before Tyrosine is attacked.
Ascorbic Acid Reducing Agent0.1 – 0.5 mMCaution: Can act as a pro-oxidant in the presence of free metals (Fenton reaction) if EDTA is not present.
Q6: How do I prevent light-induced degradation?

Recommendation: Amber vials are mandatory. Tyrosine derivatives absorb UV light (approx. 275-280 nm). Photon absorption excites the aromatic ring, facilitating electron transfer to dissolved oxygen (Type I/II photo-oxidation). Storage in amber glass cuts off UV transmission, halting this initiation step.

Module 3: Visualizing the Instability

The following diagram illustrates the two primary failure modes: Oxidative Coupling (Yellowing) and Isoelectric Precipitation (Cloudiness).

G Start N-Me-D-Tyr-OH.HCl (Solubilized) HighPH pH Adjustment > 6.0 (Neutralization) Start->HighPH Dilution LightO2 Exposure to Light + O2 (Trace Metals) Start->LightO2 Storage Zwitterion Zwitterion Formation (Net Charge = 0) HighPH->Zwitterion Precipitation Precipitation (White/Cloudy) Zwitterion->Precipitation Low Solubility at pI Radical Tyrosyl Radical Formation LightO2->Radical H-abstraction Dimer Dityrosine (Cross-linking) Radical->Dimer Coupling Quinone Quinone/Pigments (Yellow/Brown) Radical->Quinone Oxidation

Figure 1: Mechanistic pathways leading to physical (precipitation) and chemical (oxidation) instability.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Materials:

  • N-Me-D-Tyr-OH.HCl

  • Milli-Q Water (18.2 MΩ)

  • Argon or Nitrogen gas source

  • 0.22 µm PVDF Syringe Filter

  • Amber glass HPLC vials

Procedure:

  • Solvent Degassing (Critical): Sparge Milli-Q water with Argon gas for 15 minutes to displace dissolved oxygen.

  • Acidification: Add HCl to the degassed water to achieve a final concentration of 10 mM HCl (approx. pH 2.0).

  • Dissolution: Weigh the N-Me-D-Tyr-OH.HCl powder. Add the acidified, degassed water to achieve 10 mM concentration. Vortex until fully dissolved (solution should be colorless).

  • Filtration: Filter through a 0.22 µm PVDF membrane to remove any dust particles that could act as nucleation sites for precipitation.

  • Aliquot & Freeze: Immediately aliquot into amber vials. Purge the headspace with Argon before capping. Flash freeze in liquid nitrogen (optional) or place directly at -20°C.

Protocol B: Stability-Indicating HPLC Method

Objective: Detect early signs of degradation (dimers/oxidized species) before they are visible to the naked eye.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% TFA (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Parent) and 320 nm (Dityrosine/Quinone marker)
Temperature 25°C

Data Interpretation:

  • Main Peak: ~280 nm.

  • New Peak (RRT > 1.0): If detected at 320 nm or with fluorescence (Ex 320nm / Em 400nm), this confirms Dityrosine formation [4].

References

  • Wang, W. (1999).[2] Instability, stabilization, and formulation of liquid protein pharmaceuticals.[2] International Journal of Pharmaceutics, 185(2), 129–188.

  • Hitchcock, D. I. (1924). The Solubility of Tyrosine in Acid and in Alkali. The Journal of General Physiology, 6(6), 747–757.

  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490–500.

  • Giulivi, C., & Davies, K. J. (1994). Dityrosine: a marker of oxidative stress to proteins and a photoreceptor for UV-B radiation. Amino Acids, 6, 239–250.

Sources

Troubleshooting

process improvement for large-scale synthesis of N-Me-D-Tyr-OH.HCl

Technical Support Center: Large-Scale Synthesis of N-Me-D-Tyr-OH.HCl Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 5, 2026 Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Synthesis of N-Me-D-Tyr-OH.HCl

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 5, 2026

Executive Summary: The Process Challenge

Synthesizing N-methylated amino acids, particularly N-Me-D-Tyr-OH , on a large scale presents a unique "selectivity triad" challenge that does not exist for simple amino acids like Alanine or Valine:

  • Chemo-selectivity: You must methylate the amine without touching the phenol (O-methylation) or the carboxylic acid (esterification).

  • Degree of Alkylation: You must achieve Mono-methylation (Secondary amine) while strictly preventing Di-methylation (Tertiary amine).

  • Stereo-integrity: You must preserve the D-configuration (prevent racemization), which is sensitive to the strong bases often used in traditional methylation.

This guide moves beyond the traditional, hazardous Sodium Hydride (NaH) routes and focuses on Reductive Alkylation and Green-Solvent Substitution as the superior process improvements for scale-up.

Module 1: Strategic Route Selection

User Query: "We are currently using Boc-D-Tyr-OH with MeI and NaH, but we are seeing O-methylation impurities and safety concerns with NaH at 500g scale. What is the alternative?"

Technical Recommendation: The NaH/MeI route (Benoiton method) is non-ideal for Tyrosine because the phenolate anion generated by NaH is a potent nucleophile, leading to O-methyl ether impurities (N-Me-D-Tyr(OMe)-OH).

The Process Improvement: Switch to Reductive Amination or Mild Base Alkylation .

FeatureMethod A: Traditional (NaH/MeI) Method B: Mild Base (K2CO3/MeI) Method C: Reductive Amination (Formaldehyde)
Safety Critical Risk: H2 evolution, fire hazard.High: No gas evolution, mild exotherm.High: Standard reduction risks only.
Selectivity Poor: High risk of O-methylation.Moderate: Requires O-protection (e.g., Bzl).Excellent: Phenol remains untouched.
Cost High (Dry solvents, NaH handling).Moderate.Lowest: Cheap reagents (Formaldehyde).
Scalability Low (<100g).High (kg scale).Very High (Multi-kg).[1]

Decision Matrix:

  • If you have O-protected starting material (e.g., Boc-D-Tyr(tBu)-OH): Use Method B .

  • If you have free D-Tyr-OH: Use Method C (Recommended below).

Module 2: The Self-Validating Protocol (Reductive Amination)

User Query: "How do we prevent dimethylation when using formaldehyde? We consistently get 10-15% N,N-dimethyl impurity."

The Solution: The "Acidic Brake" Mechanism In standard reductive amination, the product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to runaway dimethylation. Fix: Perform the reaction in Trifluoroacetic Acid (TFA) or maintain a pH < 5. The acid protonates the newly formed secondary amine immediately, rendering it non-nucleophilic and stopping the reaction at the mono-methyl stage.

Optimized Protocol (100g Baseline)
  • Dissolution: Suspend D-Tyrosine (100g) in TFA (300 mL) . Cool to 0-5°C.[2]

    • Why: TFA acts as both solvent and "stopping agent."

  • Reagent Addition: Add Paraformaldehyde (2.0 eq) in portions. Stir for 30 mins to allow imine formation.

  • Reduction: Add NaBH4 (Sodium Borohydride) pellets (2.5 eq) slowly over 2 hours.

    • Critical: Maintain temp <15°C. The reaction is exothermic.

    • Mechanism:[1][3][4][5][6] The imine is reduced to the amine.[7][8] The amine is instantly protonated by TFA.

  • Quench & Workup:

    • Concentrate TFA under vacuum (recover for reuse).

    • Dissolve residue in water.

    • Neutralize with NH4OH to pH 6 (Isoelectric point).

    • N-Me-D-Tyr will precipitate.[4] Filter and wash with cold water.

  • Salt Formation: Suspend the solid in MeOH, add 1.1 eq of HCl in Dioxane/Ether , and precipitate with Et2O to get N-Me-D-Tyr-OH.HCl .

Module 3: Troubleshooting & FAQs

Q1: The product is oiling out during crystallization. How do I get a solid HCl salt?

Diagnosis: Residual water or excess acid prevents the lattice from forming. Corrective Action:

  • Azeotropic Drying: Dissolve the crude oil in absolute EtOH and rotovap to dryness (repeat 2x) to remove trace water.

  • The "Cloud Point" Method: Dissolve the dried oil in a minimum volume of hot Isopropanol (IPA). Add warm Ethyl Acetate (EtOAc) dropwise until the solution turns slightly cloudy. Stop. Let it cool slowly to room temp, then 4°C.

  • Seed Crystals: If you have any solid batch, add a speck of crystal at the cloud point.

Q2: We see a boron impurity in the NMR. How do we remove it?

Diagnosis: Boric acid/borate salts from NaBH4 are trapped in the zwitterion. Corrective Action: Perform a Methanol Quench . Add MeOH to the crude reaction mixture and evaporate. Boron forms volatile Trimethyl Borate (B(OMe)3) which co-evaporates with the solvent. Repeat this 3 times.

Q3: How do we distinguish Mono-methyl from Di-methyl product quickly?

Diagnosis: HPLC retention times are similar. Corrective Action: Use 1H-NMR in D2O .

  • N-Me (Mono): Singlet at ~2.6 - 2.7 ppm (integrates to 3H).

  • N,N-diMe (Di): Singlet at ~2.8 - 2.9 ppm (integrates to 6H).

  • Tip: In the HCl salt form, the N-Me group often splits into a doublet due to coupling with the NH proton if run in DMSO-d6.

Module 4: Process Visualization

Diagram 1: The "Acidic Brake" Pathway

This flowchart illustrates why the TFA method succeeds where standard aqueous methods fail.

ReactionPathway Start D-Tyrosine (Primary Amine) Imine Schiff Base (Intermediate) Start->Imine + CH2O Product N-Me-D-Tyr (Secondary Amine) Imine->Product + NaBH4 Impurity N,N-diMe-D-Tyr (Over-Alkylated) Product->Impurity Standard pH (Runaway Reaction) Protonated Protonated Salt (Non-Nucleophilic) Product->Protonated In TFA (pH < 1) (Reaction Stops) Protonated->Impurity Blocked

Caption: The "Acidic Brake" mechanism. By protonating the product immediately (Green path), the amine loses its nucleophilicity, preventing the second alkylation (Red dashed path).

Diagram 2: Purification Decision Tree

Follow this logic to isolate the pure HCl salt.

Purification Start Crude Reaction Mix (TFA/Borate Salts) Step1 Evaporate TFA & Dissolve in H2O Start->Step1 Step2 Adjust pH to 6.0 (Isoelectric Precip.) Step1->Step2 Precip Did Solid Precipitate? Step2->Precip Yes Filter Solid (Zwitterion) Precip->Yes Yes No Extract with n-Butanol Evaporate to Dryness Precip->No No (Oiled out) SaltForm Suspend in MeOH Add HCl (1.1 eq) Yes->SaltForm No->SaltForm Cryst Crystallization (IPA / EtOAc) SaltForm->Cryst Final N-Me-D-Tyr-OH.HCl (>99% Purity) Cryst->Final

Caption: Workflow for converting the crude reaction mixture into the purified Hydrochloride salt.

References

  • Reductive Alkylation of Amino Acids

    • Title: "N-Methylamino acids in peptide synthesis. II.
    • Source:Canadian Journal of Chemistry, 1973.
    • URL:[Link]

  • Prevention of Over-Methylation

    • Title: "Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc."
    • Source:Tetrahedron Letters, 2007.[9] (Discusses acidic conditions to control selectivity).

    • URL:[Link]

  • Industrial Scale-Up (Green Chemistry)

    • Title: "Amine synthesis by reductive amination (reductive alkylation)."[7][9]

    • Source:Organic Chemistry Portal. (Comprehensive review of reducing agents and conditions).
    • URL:[Link]

  • Alternative Methylation (Dimethyl Carbonate)

    • Title: "Green methylation of amines and amino acids by dimethyl carbon
    • Source:Green Chemistry, 2002.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Structure of N-Me-D-Tyr-OH.HCl via NMR Spectroscopy

For researchers and professionals in drug development and peptide synthesis, absolute certainty in the structure of starting materials is non-negotiable. N-methylated amino acids, such as N-Me-D-Tyr-OH.HCl (N-Methyl-D-ty...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and peptide synthesis, absolute certainty in the structure of starting materials is non-negotiable. N-methylated amino acids, such as N-Me-D-Tyr-OH.HCl (N-Methyl-D-tyrosine hydrochloride), are critical building blocks that impart unique conformational properties and improved metabolic stability to peptides. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for verifying the identity, purity, and precise structure of these molecules.

This guide provides an in-depth, practical comparison of the NMR data for N-Me-D-Tyr-OH.HCl against its parent compound, D-Tyrosine, offering field-proven insights into experimental design and spectral interpretation. We will move beyond a simple recitation of data to explain the causal relationships behind the observed spectral phenomena, ensuring a robust and self-validating approach to structural confirmation.

The Foundational Principle: Why NMR is the Gold Standard

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The exact resonance frequency, or "chemical shift," of each nucleus is exquisitely sensitive to its local electronic environment.[1] This allows us to map the molecular structure by observing:

  • Chemical Shifts (δ): Where a signal appears on the spectrum (in ppm), indicating the chemical nature of the nucleus (e.g., aromatic vs. aliphatic).[2]

  • Signal Integration: The area under a ¹H signal, which is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into a multiplet (e.g., doublet, triplet), which reveals the number of neighboring, non-equivalent protons.[3]

By analyzing these parameters from both ¹H and ¹³C NMR spectra, we can piece together the molecular puzzle with high confidence.

Experimental Design: A Self-Validating Workflow

The integrity of any analysis begins with a meticulously planned experiment. The following workflow is designed to provide unambiguous structural confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation SamplePrep Sample Preparation (5-10 mg in D₂O + TSP) H1_NMR ¹H NMR Acquisition (Quantitative) SamplePrep->H1_NMR Load Sample C13_NMR ¹³C{¹H} NMR Acquisition (Proton Decoupled) Processing Data Processing (Fourier Transform, Phasing) H1_NMR->Processing COSY_NMR 2D ¹H-¹H COSY (Connectivity) C13_NMR->Processing HSQC_NMR 2D ¹H-¹³C HSQC (Direct Correlation) Assignment Spectral Assignment (1D & 2D Analysis) COSY_NMR->Assignment HSQC_NMR->Assignment Processing->Assignment Comparison Comparative Analysis (vs. D-Tyrosine) Assignment->Comparison Confirmation Final Structure Confirmation Comparison->Confirmation

Caption: Workflow for NMR-based structural confirmation.

Protocol 1: NMR Sample Preparation

The choice of solvent is the first critical decision. For a hydrochloride salt like N-Me-D-Tyr-OH.HCl, Deuterium Oxide (D₂O) is the ideal choice.

  • Causality: D₂O readily dissolves the polar salt.[4] Crucially, it will exchange with labile protons (phenolic -OH, carboxylic acid -COOH, and ammonium -NH₂⁺). This simplifies the ¹H spectrum by removing these broad signals, allowing the stable C-H signals to be observed with high resolution.

Step-by-Step Methodology:

  • Weigh approximately 5-10 mg of N-Me-D-Tyr-OH.HCl directly into a clean, dry NMR tube.

  • Add ~600 µL of Deuterium Oxide (D₂O, 99.9% D).

  • Add a micro-spatula tip of a water-soluble internal standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[5]

  • Cap the tube and vortex gently until the solid is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.[4]

Protocol 2: NMR Data Acquisition

These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

  • ¹H NMR: Acquire a standard, quantitative ¹H spectrum. Ensure the relaxation delay is sufficient (e.g., 5 seconds) for accurate integration, especially of the sharp singlet from the N-methyl group.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This common experiment provides a single peak for each unique carbon atom, simplifying the analysis.[6][7]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems of the molecule (e.g., connecting the α-proton to the β-protons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a correlation map showing which protons are directly attached to which carbons, providing definitive assignment of the carbon skeleton.

Data Interpretation: A Comparative Analysis

The most powerful way to confirm the structure is to compare its spectra directly with the parent amino acid, D-Tyrosine. The key structural modification—the addition of a methyl group to the nitrogen—produces distinct and predictable changes in the NMR spectra.

The molecular structure and atom numbering scheme used for assignment are shown below.

Caption: Structure and numbering for N-Me-D-Tyr-OH.

¹H NMR: The Telltale N-Methyl Singlet

The ¹H NMR spectrum provides the most immediate evidence of successful N-methylation.

Proton AssignmentD-Tyrosine (in D₂O) Expected δ (ppm)[8][9]N-Me-D-Tyr-OH.HCl Expected δ (ppm)MultiplicityIntegrationKey Observations & Causality
Hε (Aromatic)~7.20~7.22Doublet2HPart of the AA'BB' aromatic system. Minimal change expected.
Hδ (Aromatic)~6.90~6.91Doublet2HPart of the AA'BB' aromatic system. Minimal change expected.
Hα (Alpha)~3.94~4.15Triplet1HSignificant Downfield Shift. The electron-donating methyl group on the adjacent nitrogen deshields Hα.
Hβ (Beta)~3.05, ~3.20~3.10, ~3.25Doublet of Doublets2HSlight downfield shift due to the electronic change at the α-position.
N-CH₃ N/A ~2.80 Singlet 3H Diagnostic Peak. The appearance of a sharp singlet integrating to 3H is unambiguous proof of the N-methyl group. Its chemical shift is characteristic of a methyl group attached to an electron-withdrawing nitrogen atom.[10]
¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum corroborates the ¹H data and confirms the integrity of the entire carbon framework.

Carbon AssignmentD-Tyrosine (in D₂O) Expected δ (ppm)[8][9]N-Me-D-Tyr-OH.HCl Expected δ (ppm)Key Observations & Causality
C=O (Carbonyl)~177.0~174.5Slight upfield shift.
Cζ (Aromatic C-OH)~157.7~157.6Minimal change, distant from modification site.
Cγ (Aromatic C-ipso)~129.5~129.0Minimal change.
Cε (Aromatic C-H)~133.5~133.4Minimal change.
Cδ (Aromatic C-H)~118.6~118.5Minimal change.
Cα (Alpha) ~58.8 ~65.2 Significant Downfield Shift. This "gamma-gauche" effect is a classic indicator of N-alkylation in amino acids. The substitution on the nitrogen atom strongly influences the electronic environment of the α-carbon.
Cβ (Beta)~38.3~36.1Slight upfield shift.
N-CH₃ N/A ~33.5 Diagnostic Peak. The appearance of this signal in the aliphatic region is definitive proof of the N-methyl group.[11]

Definitive Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR techniques create a self-validating system that removes all ambiguity.

  • COSY Spectrum: A cross-peak between the signals at ~4.15 ppm (Hα) and ~3.10-3.25 ppm (Hβ) would definitively prove their connectivity, confirming the CH-CH₂ fragment of the tyrosine backbone. Similarly, a cross-peak between the two aromatic doublets at ~7.22 and ~6.91 ppm confirms their ortho relationship.

  • HSQC Spectrum: This is the ultimate confirmation. It will show distinct correlation spots linking the proton signals to the carbons they are directly bonded to:

    • ¹H at 2.80 ppm correlates with ¹³C at 33.5 ppm (N-CH₃ group).

    • ¹H at 4.15 ppm correlates with ¹³C at 65.2 ppm (CαHα group).

    • ¹H at 3.10-3.25 ppm correlates with ¹³C at 36.1 ppm (CβH₂ group).

    • ¹H at 6.91 ppm correlates with ¹³C at 118.5 ppm (Aromatic CδHδ).

    • ¹H at 7.22 ppm correlates with ¹³C at 133.4 ppm (Aromatic CεHε).

Conclusion

The structural confirmation of N-Me-D-Tyr-OH.HCl by NMR spectroscopy is an unambiguous process when approached systematically. The comparative analysis against the parent D-Tyrosine structure provides a clear narrative. The appearance of a sharp three-proton singlet around 2.80 ppm in the ¹H spectrum and a new carbon signal around 33.5 ppm in the ¹³C spectrum are the primary, irrefutable pieces of evidence for N-methylation. These are supported by the significant downfield shifts of the α-proton and α-carbon signals. When combined with 2D NMR data to establish connectivity, this multi-faceted approach provides the highest level of confidence required by researchers in drug discovery and chemical synthesis.

References

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • University of Regensburg. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound Database. [Link]

  • Al-Masoudi, N. A., et al. (2022). H.NMR-Spectrum of tyrosine-Derivative {1}. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. [Link]

  • Krchňák, V., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Anis, M., et al. (2014). 13 C NMR spectrum of L-tyrosine hydrochloride. ResearchGate. [Link]

  • The Toxin and Toxin Target Database. (n.d.). L-Tyrosine (T3D4371). [Link]

  • NMR-BIO. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. The Journal of Physical Chemistry A, 110(51), 13750–13762. [Link]

  • Widdifield, C. M., & Bryce, D. L. (2007). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. PubMed. [Link]

  • University of Bayreuth. (n.d.). Peptide NMR. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Krchňák, V., et al. (2025). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. [Link]

  • Anis, M., et al. (2014). 1 H NMR spectrum of L-tyrosine hydrochloride. ResearchGate. [Link]

  • NMR-BIO. (n.d.). NMR sample preparation guidelines. [Link]

  • Wand, A. J. (2013). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. NIH. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. [Link]

Sources

Comparative

Comparative Guide: Enhancing In Vivo Efficacy via N-Me-D-Tyr-OH.HCl Incorporation

Executive Summary: The "Peptide Problem" and the N-Methyl/D-Chiral Solution In the landscape of peptide drug discovery, native sequences containing L-Tyrosine often suffer from rapid enzymatic degradation and poor membra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peptide Problem" and the N-Methyl/D-Chiral Solution

In the landscape of peptide drug discovery, native sequences containing L-Tyrosine often suffer from rapid enzymatic degradation and poor membrane permeability. This guide evaluates the strategic incorporation of N-Me-D-Tyr-OH.HCl —a dual-modified amino acid building block—against standard alternatives.

The Core Thesis: N-Me-D-Tyr-OH.HCl does not merely extend half-life; it fundamentally alters the pharmacokinetic (PK) landscape of the peptide by combining stereochemical protection (D-isomerism) with conformational constraint and lipophilicity (N-methylation).

This guide provides a rigorous comparison of peptides modified with this building block versus native (L-Tyr) and single-modification (D-Tyr) alternatives, supported by experimental workflows for in vivo validation.

Comparative Analysis: The Hierarchy of Stability

To evaluate the efficacy of N-Me-D-Tyr, we must benchmark it against the standard "evolutionary steps" of peptide engineering. The following table summarizes the physicochemical and biological shifts observed when substituting a native L-Tyr with its modified counterparts.

Table 1: Comparative Efficacy Metrics (Representative Data)
FeatureNative Peptide (L-Tyr)Alternative A (D-Tyr)Alternative B (N-Me-L-Tyr)The Product (N-Me-D-Tyr)
Proteolytic Stability (

)
Low (<15 min)High (>120 min)Moderate (30-60 min)Superior (>240 min)
Mechanism of Stability NoneStereochemical non-recognitionSteric hindranceSynergistic (Stereo + Steric)
Membrane Permeability Low (Polar backbone)LowHigh (Reduced H-bonding)High (Lipophilic + Rigid)
Oral Bioavailability (

)
< 1%< 5%10-20%20-35%
BBB Penetration NegligibleNegligibleModerateEnhanced
Primary Risk Rapid ClearanceReceptor Affinity LossConformational ClashSynthesis Difficulty

Technical Insight: The N-methyl group removes a hydrogen bond donor from the peptide backbone.[1] This desolvation penalty reduction is critical for passive membrane transport (e.g., Blood-Brain Barrier or Gut-Blood barrier), a benefit that D-Tyr substitution alone cannot provide [1][3].

Mechanistic Logic: Why N-Me-D-Tyr Works

The efficacy of N-Me-D-Tyr is driven by two distinct but complementary mechanisms. Understanding this causality is essential for interpreting in vivo data.

The "Double-Lock" Mechanism
  • Chiral Evasion (The D-Isomer): Endogenous proteases (e.g., aminopeptidases, chymotrypsin) possess active sites evolved to bind L-amino acids. Inverting the stereocenter to D-Tyr renders the scissile bond unrecognizable to the enzyme's catalytic triad [2].

  • Steric Shielding (The N-Methyl): Even if a protease accommodates the D-isomer, the N-methyl group introduces steric bulk that physically blocks the enzyme's approach.[1] Furthermore, it removes the amide proton required for the hydrogen-bonding network often necessary for hydrolysis [4].

Visualization of the Stability Mechanism

StabilityMechanism Protease Protease (Chymotrypsin/Aminopeptidase) LTyr Target: L-Tyr Peptide (Native) Protease->LTyr Recognizes L-Stereochem + H-Bond Donor DTyr Target: D-Tyr Peptide (Chiral Defense) Protease->DTyr Stereochem Mismatch (Partial Block) NMeDTyr Target: N-Me-D-Tyr Peptide (Dual Defense) Degradation Degradation LTyr->Degradation Rapid Hydrolysis DTyr->Degradation Slow Hydrolysis Block1 Stereo Mismatch NMeDTyr->Block1 Block2 Steric Shielding NMeDTyr->Block2 Block1->Protease Prevents Binding Block2->Protease Blocks Catalysis

Caption: Figure 1. The "Double-Lock" mechanism. N-Me-D-Tyr prevents degradation via stereochemical mismatch (Yellow) and steric/H-bond shielding (Blue), offering superior stability compared to L- or D-Tyr alone.

Experimental Protocol: Evaluating In Vivo Efficacy

To validate the efficacy of N-Me-D-Tyr incorporation, a robust Pharmacokinetic (PK) study is required. This protocol is designed to quantify the stability and bioavailability improvements.[1]

Pre-requisite: Synthesis Note
  • Challenge: Coupling the amino acid following N-Me-D-Tyr is difficult due to steric hindrance.[2]

  • Solution: Use high-efficiency coupling reagents like HATU or COMU with HOAt , and extend reaction times. Verify coupling efficiency via LC-MS before cleavage [5].

In Vivo Pharmacokinetic Workflow (Rat Model)

Objective: Determine


, AUC, and Bioavailability (

) of the N-Me-D-Tyr analog vs. the parent peptide.

Step-by-Step Methodology:

  • Formulation:

    • Dissolve peptides in sterile saline (0.9% NaCl). If lipophilicity is high (due to N-methylation), add 5% DMSO or use a cyclodextrin carrier.

    • Critical Check: Ensure the HCl salt is fully buffered to pH 7.4 prior to injection to prevent injection site irritation.

  • Dosing (Crossover Design):

    • Group A (IV): Intravenous tail vein injection (1 mg/kg). Purpose: Define 100% bioavailability baseline.

    • Group B (PO): Oral gavage (5 mg/kg). Purpose: Assess gut stability and permeability.

  • Blood Sampling:

    • Collect 200

      
      L blood via jugular vein catheter at 
      
      
      
      min,
      
      
      hours.
    • Quenching: Immediately transfer blood to tubes containing EDTA (anticoagulant) and a protease inhibitor cocktail (Critical: prevents ex vivo degradation during processing).

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins with cold acetonitrile.

    • Analyze supernatant using MRM (Multiple Reaction Monitoring) mode for maximum sensitivity.

    • Validation: Use an internal standard (e.g., deuterated analog) to normalize extraction efficiency.

  • Data Calculation:

    • Half-life (

      
      ):  Calculated from the terminal slope of the log-linear concentration curve.
      
    • Bioavailability (

      
      ): 
      
      
      
      
Workflow Visualization

PK_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Dosing cluster_2 Phase 3: Analysis Synth SPPS Synthesis (N-Me-D-Tyr Incorporation) QC QC: LC-MS & Solubility (Buffer HCl salt) Synth->QC Rat Subject: Sprague-Dawley Rats QC->Rat IV Group A: IV Bolus (1 mg/kg) Rat->IV PO Group B: Oral Gavage (5 mg/kg) Rat->PO Sample Blood Collection (+ Protease Inhibitors) IV->Sample PO->Sample Extract Plasma Extraction (Acetonitrile ppt) Sample->Extract LCMS LC-MS/MS Quantification (MRM Mode) Extract->LCMS Result Final Efficacy Profile LCMS->Result Calculate AUC & F%

Caption: Figure 2. Standardized Pharmacokinetic Workflow for evaluating peptide efficacy. Note the critical QC step to buffer the HCl salt and the use of protease inhibitors during sampling.

Conclusion and Strategic Recommendation

The incorporation of N-Me-D-Tyr-OH.HCl is a high-value strategy for peptide optimization. While D-amino acid substitution alone addresses proteolytic instability, it often fails to improve membrane permeability. The N-methyl modification bridges this gap, creating a "drug-like" peptide profile.

Recommendation:

  • Use D-Tyr if the primary failure mode is simple serum degradation.

  • Use N-Me-D-Tyr if the peptide requires oral delivery, BBB penetration, or extreme metabolic stability against aggressive tissue proteases.

References

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[2] Retrieved from [Link]

  • Qvit, N., et al. (2017). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (2023). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.[3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of N-Me-D-Tyr-OH.HCl

This technical guide details the disposal procedures for N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH.HCl) . It is designed for researchers and lab managers requiring immediate, compliant, and scientifically grounded...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the disposal procedures for N-Methyl-D-Tyrosine Hydrochloride (N-Me-D-Tyr-OH.HCl) . It is designed for researchers and lab managers requiring immediate, compliant, and scientifically grounded waste management protocols.

[1][2]

Executive Summary: Immediate Directives

  • Do Not: Dispose of down the drain or in municipal trash.

  • Do Not: Mix with bleach (Sodium Hypochlorite) or strong bases.

  • Primary Stream: Segregate as Hazardous Chemical Waste (Solid) or Corrosive Acidic Waste (Liquid) .

  • Critical Hazard: The hydrochloride moiety (.HCl) renders this compound acidic in solution. Incompatible with strong oxidizers and bases.[1]

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of N-Me-D-Tyr-OH.HCl is prerequisite to safe disposal.[2][3] As an amino acid derivative, the organic backbone is combustible, while the hydrochloride salt introduces corrosivity risks.

ParameterDataOperational Implication
Chemical Name N-Methyl-D-Tyrosine HydrochlorideLabeling requirement.
CAS Number 178357-84-1 (Generic: 3417-91-2 for L-isomer analogs)Use for waste manifest profiling.[2][3]
Physical State White to off-white crystalline powderHigh surface area; dust generation risk.[2][3]
Acidity (pKa) ~2.2 (Carboxyl), ~9.1 (Phenolic), ~10 (Amine)Acidic in solution. pH < 2.0 possible at high concentrations.[2][3]
Solubility Soluble in Water, Methanol, DMSODictates liquid waste stream selection.[2][3]
Incompatibilities Strong Oxidizers, Strong Bases, HypochloritesRisk of Chlorine gas evolution if mixed with bleach.[2][3]

Pre-Disposal Protocol: Segregation Logic

Proper segregation prevents "unknown" chemical reactions in waste drums.

The "Chlorine Risk" (Expert Insight)

A common laboratory error is treating amino acid waste with bleach to "decontaminate" biologicals. Do not do this with N-Me-D-Tyr-OH.HCl.

  • Mechanism:

    
     (Chloramine formation).
    
  • Risk: In acidic conditions provided by the HCl salt, mixing with hypochlorite can drive the equilibrium toward the release of toxic Chlorine gas (

    
    ).
    
Segregation Decision Tree

Use the following logic to determine the correct waste stream.

DisposalLogic Start Waste State? Solid Solid / Powder Start->Solid Liquid Liquid / Solution Start->Liquid StreamA Stream A: Solid Chemical Waste (Label: Organic Solid, Irritant) Solid->StreamA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Buffers/HPLC Mobile Phase Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/DCM pHCheck Check pH Aqueous->pHCheck HaloCheck Halogenated? Organic->HaloCheck StreamB Stream B: Corrosive Acidic Waste (Do NOT Neutralize without Permit) pHCheck->StreamB pH < 2 or > 12 StreamD Stream D: Non-Halogenated Organic pHCheck->StreamD pH 5-9 (Trace Only) StreamC Stream C: Halogenated Organic HaloCheck->StreamC Contains DCM/Chloroform HaloCheck->StreamD MeOH/Acetone/DMSO

Figure 1: Decision matrix for segregating N-Me-D-Tyr-OH.HCl waste streams based on physical state and solvent composition.

Detailed Disposal Workflows

Scenario A: Solid Reagent Disposal (Expired or Surplus)

Applicability: Pure powder in original vials or weighing boats.

  • Containment: Keep the substance in its original container if possible. If the container is damaged, transfer to a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-Methyl-D-Tyrosine Hydrochloride"[2][3][4]

    • Hazards: Check "Irritant" and "Corrosive" (due to HCl content).

  • Secondary Containment: Place the container into a clear, sealable plastic bag (4-mil thickness) to contain potential dust leaks.

  • Storage: Store in the "Solid Waste" satellite accumulation area.

  • Disposal: Hand off to your facility's EHS (Environmental Health & Safety) team for high-temperature incineration.

Scenario B: Aqueous Solutions (HPLC Waste / Buffers)

Applicability: Dissolved compound in water or acidic buffers (e.g., 0.1% TFA).

  • pH Verification: Test the pH of the solution.

    • Result: Likely acidic (pH 2.0 - 4.0).

  • Collection: Pour into the "Aqueous Acidic Waste" carboy.

    • Material: HDPE or Glass carboy. Avoid metal containers (corrosion risk).[1]

  • Compatibility Check: Ensure the carboy does not contain cyanides or sulfides (risk of HCN/H2S gas generation upon acidification).

  • Labeling: "Aqueous Waste with Trace Organics (pH < 4)".

Scenario C: Organic Solutions (Synthesis Waste)

Applicability: Dissolved in Methanol, DMSO, or mixed with DCM.

  • Halogen Check:

    • If dissolved in DCM (Dichloromethane) or Chloroform : Segregate into Halogenated Waste .

    • If dissolved in Methanol, DMSO, or Acetone : Segregate into Non-Halogenated Waste .

  • Precipitation Risk: If the concentration is high, the salt may precipitate out when mixed with other organic solvents. This is acceptable for waste streams, provided the slurry remains pumpable.

Emergency Procedures: Spills

In the event of a benchtop spill of N-Me-D-Tyr-OH.HCl powder:

  • PPE: Don Safety Goggles, Nitrile Gloves, and Lab Coat. (Respiratory protection recommended if dust is visible).

  • Dry Spill: Do not wet the powder (this creates a corrosive sludge). Sweep gently with a brush and dustpan into a waste bag.

  • Wet Spill: Cover with a weak base neutralizer (Sodium Bicarbonate or Calcium Carbonate) until bubbling ceases.

  • Cleanup: Wipe the area with water and detergent. Dispose of all cleanup materials as Solid Chemical Waste .

Regulatory Framework (RCRA)

While N-Me-D-Tyr-OH.HCl is not explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic:

  • Characteristic of Corrosivity (D002): Applicable if the waste is aqueous and has a pH

    
     2.
    
  • Generator Status: Most labs operate as "Small Quantity Generators." You must ensure this waste is captured on your hazardous waste manifest.

  • Drain Disposal: Strictly Prohibited. The Clean Water Act and local POTW (Publicly Owned Treatment Works) permits generally forbid discharging chemical reagents, regardless of toxicity, due to BOD (Biological Oxygen Demand) and pH limits.

References

  • National Institutes of Health (NIH). (2023). Waste Disposal Guide - Chemical Waste Services. Division of Environmental Protection.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. [Link]

  • Princeton University EHS. (2022). Laboratory Waste Disposal Guide. [Link]

Sources

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